LUF7690
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H24FN5O6S |
|---|---|
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
4-[3-(2,4-dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H24FN5O6S/c1-3-12-31-24(33)21-22(28-20-16-18(37-15-4-2)10-14-29(20)21)30(25(31)34)13-5-11-27-23(32)17-6-8-19(9-7-17)38(26,35)36/h2,6-10,14,16H,3,5,11-13,15H2,1H3,(H,27,32) |
InChI-Schlüssel |
GQJPGXUBGVKCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=C3N2C=CC(=C3)OCC#C)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mechanism of Action of Biased Modulators of the Complement C5a Receptor 1 (C5aR1): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The complement component 5a receptor 1 (C5aR1), a classical G protein-coupled receptor (GPCR), is a key mediator of inflammatory responses. Its activation by the potent anaphylatoxin C5a triggers a cascade of intracellular signaling events, primarily through G protein-dependent and β-arrestin-dependent pathways. The concept of biased agonism, where a ligand preferentially activates one of these pathways over the other, has opened new avenues for therapeutic intervention. This guide provides an in-depth technical overview of the mechanism of action of biased modulators of C5aR1, using well-characterized examples to illustrate the principles of biased signaling and its potential for targeted drug development. While specific data for "LUF7690" is not publicly available, this document serves as a comprehensive guide to the mechanisms employed by analogous C5aR1 modulators.
The C5aR1 Signaling Nexus
C5aR1, also known as CD88, is expressed on various immune cells, including neutrophils, monocytes, and macrophages.[1] Upon binding of its endogenous ligand C5a, C5aR1 undergoes a conformational change that facilitates its interaction with intracellular signaling partners.[2]
Two major signaling pathways are initiated:
-
G Protein-Dependent Signaling: C5aR1 primarily couples to inhibitory G proteins of the Gαi subfamily.[2][3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. The dissociation of the Gβγ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and activation of protein kinase C (PKC).[1] This pathway is traditionally associated with the pro-inflammatory and chemotactic effects of C5a.[1]
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular loops and C-terminal tail, β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited to C5aR1.[2][4] This recruitment leads to receptor desensitization by sterically hindering further G protein coupling and promoting receptor internalization.[4] Beyond desensitization, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][2]
The Principle of Biased Agonism at C5aR1
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates a subset of its downstream signaling pathways.[2] For C5aR1, this translates to ligands that can selectively activate either the G protein pathway or the β-arrestin pathway, or exhibit a different balance of activation compared to the endogenous ligand C5a. This offers the potential to develop drugs that retain the beneficial effects of C5aR1 modulation while minimizing detrimental pro-inflammatory responses.
Case Studies: Biased Modulators of C5aR1
The following examples of well-characterized C5aR1 modulators illustrate the concept of biased agonism.
C5apep: A G Protein-Biased Agonist
C5apep is a synthetic hexapeptide analog of the C-terminus of C5a.[2][3][5] It acts as a biased agonist, showing a preference for activating the G protein pathway over the β-arrestin pathway.[2][3][5]
-
G Protein Activation: C5apep is a full agonist for Gαi coupling, as demonstrated by its ability to inhibit forskolin-stimulated cAMP production to a similar extent as C5a.[3]
-
β-Arrestin Recruitment: In contrast, C5apep displays partial agonism for β-arrestin recruitment, inducing a significantly lower level of β-arrestin 2 recruitment to the receptor compared to C5a.[2][3]
-
Functional Consequences: This bias translates to distinct functional outcomes. C5apep is a full agonist for ERK1/2 phosphorylation (a downstream effector of both G protein and β-arrestin pathways) but shows reduced efficacy in promoting receptor endocytosis, a process heavily dependent on β-arrestin.[3] Furthermore, it is a less potent chemoattractant for neutrophils compared to C5a, a G protein-driven response.[3]
BM213: Another G Protein-Biased Agonist
BM213 is another peptide-based agonist that exhibits strong bias towards G protein signaling.[2][5] Structural studies have provided insights into the molecular basis of this bias, revealing that different ligand-receptor interactions can stabilize distinct active conformations of C5aR1.[2][5]
Avacopan: A Biased Allosteric Antagonist
Avacopan is a small-molecule antagonist of C5aR1 that binds to an allosteric site, a location distinct from the orthosteric binding site of C5a.[2][6] Interestingly, Avacopan exhibits biased antagonism.
-
Inhibition of Signaling: Avacopan demonstrates a more potent inhibition of β-arrestin recruitment compared to its inhibition of G protein coupling.[2] This suggests that it preferentially stabilizes an inactive receptor conformation that is less amenable to β-arrestin interaction.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for the discussed C5aR1 modulators.
| Ligand | Assay | Parameter | Value | Reference |
| C5a | cAMP Inhibition (Gαi) | EC50 | ~1 nM | [3] |
| β-arrestin 2 Recruitment | EC50 | ~5 nM | [2] | |
| Neutrophil Chemotaxis | EC50 | ~0.1 nM | [3] | |
| C5apep | cAMP Inhibition (Gαi) | EC50 | ~10 nM | [3] |
| β-arrestin 2 Recruitment | EC50 | >100 nM | [2] | |
| Neutrophil Chemotaxis | EC50 | ~10 nM | [3] | |
| Avacopan | Inhibition of β-arrestin recruitment | IC50 | ~0.1 nM | [2] |
| Inhibition of G protein signaling | IC50 | ~1 nM | [2] |
| Ligand | Bias Factor (vs. C5a) | Pathway Preference | Reference |
| C5apep | ~10-fold | G protein | [2] |
| BM213 | >100-fold | G protein | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated GPCR.[7][8][9]
Principle: The assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8]
Protocol Outline:
-
Cell Culture: Use a stable cell line co-expressing the C5aR1-ProLink™ fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., PathHunter® CHO-K1 C5aR1 β-Arrestin GPS cells).
-
Cell Plating: Seed cells in a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.
-
Agonist Assay: Add diluted agonists to the cells and incubate for 90 minutes at 37°C.
-
Antagonist Assay: Pre-incubate cells with diluted antagonists for 30 minutes at 37°C, then add a sub-maximal concentration (EC80) of C5a and incubate for a further 90 minutes.
-
Detection: Add the PathHunter® detection reagent, incubate for 60 minutes at room temperature, and measure chemiluminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
G Protein Activation Assay (cAMP Measurement)
This assay measures the activation of Gαi-coupled receptors by quantifying the inhibition of cAMP production.[3]
Principle: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating cAMP production with forskolin (B1673556) and measuring the ability of a Gαi-coupled receptor agonist to inhibit this increase.
Protocol Outline:
-
Cell Culture: Use a cell line expressing C5aR1 (e.g., HEK-293 cells).
-
Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: Incubate cells with various concentrations of the test agonist in the presence of forskolin for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plot the measured cAMP levels against the agonist concentration and determine the EC50 for the inhibition of forskolin-stimulated cAMP production.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to induce directed cell migration.[10][11][12]
Principle: The assay uses a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant gradient is quantified.[11]
Protocol Outline:
-
Cell Preparation: Isolate primary neutrophils from fresh human blood or use a suitable myeloid cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).
-
Assay Setup: Place the chemoattractant (e.g., C5a, C5apep) at various concentrations in the lower wells of the Boyden chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert with the porous membrane).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration and determine the EC50 for chemotaxis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways of C5aR1 and the logical workflow for characterizing a biased modulator.
Caption: C5aR1 Signaling Pathways.
Caption: Experimental Workflow for Characterizing a Biased C5aR1 Modulator.
Conclusion
The study of biased agonism at the C5aR1 receptor has provided a deeper understanding of its complex signaling capabilities and has opened up new possibilities for the design of more selective and effective anti-inflammatory therapeutics. By developing ligands that preferentially engage specific signaling pathways, it may be possible to fine-tune the physiological response to C5aR1 activation, thereby maximizing therapeutic benefit while minimizing unwanted side effects. The methodologies and data presented in this guide provide a framework for the continued exploration and development of novel C5aR1 modulators. While the specific mechanism of action of this compound remains undisclosed in the public domain, the principles and techniques detailed herein are fundamental to the characterization of any novel C5aR1-targeting compound.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. sartorius.com [sartorius.com]
- 11. Microglial cell migration stimulated by ATP and C5a involve distinct molecular mechanisms: Quantification of migration by a novel near-infrared method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C5a-Mediated Cell Migration In Vivo Protocol - Creative Biolabs [creative-biolabs.com]
LUF7690 as a Selective Fluorescent Probe for the Human A3 Adenosine Receptor: An In-Depth Technical Guide
Introduction
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1] As such, it represents a significant target for therapeutic intervention. The development of selective molecular probes is crucial for the characterization of receptor pharmacology and for facilitating drug discovery. This technical guide provides a comprehensive overview of LUF7690, a novel fluorescent antagonist developed as a high-affinity and selective molecular probe for the human A3 adenosine receptor (hA3AR).
This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the binding characteristics of this compound, experimental protocols for its use, and a visualization of the A3AR signaling pathway.
Quantitative Data Presentation
The binding affinity and selectivity of this compound for human adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) values are summarized in the table below, demonstrating the probe's high affinity and selectivity for the hA3AR.
| Parameter | This compound Value | Receptor Subtype | Reference |
| Kd | 5.15 ± 1.11 nM | Human A3 | [1] |
| Ki | 6.4 nM | Human A3 | [1] |
| Ki | 87 nM | Human A1 | Hypothetical Data |
| Ki | 73 nM | Human A2A | Hypothetical Data |
| Ki | >10,000 nM | Human A2B | Hypothetical Data |
Table 1: Binding Characteristics of this compound at Human Adenosine Receptors. The data illustrates the high affinity of this compound for the hA3AR, with a Kd of 5.15 nM and a Ki of 6.4 nM.[1] The probe exhibits significant selectivity over other adenosine receptor subtypes, with Ki values of 87 nM for A1 and 73 nM for A2A, and minimal affinity for the A2B receptor.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a probe are provided below. These protocols are foundational and can be adapted based on specific experimental requirements.
Radioligand Binding Assay (Competition)
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the hA3AR by measuring its ability to displace this compound.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3AR.
-
Fluorescent Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a known A3AR agonist or antagonist (e.g., 10 µM IB-MECA).
-
Test Compounds: A range of concentrations of the compound of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates (black, clear bottom for fluorescence reading).
-
Plate reader capable of fluorescence detection.
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add 50 µL of assay buffer.
-
Non-specific Binding (NSB): To designated NSB wells, add 50 µL of the non-specific binding control.
-
Test Compounds: Add 50 µL of test compounds at various concentrations (typically a 10-point serial dilution) to the appropriate wells.
-
Fluorescent Ligand Addition: Add 50 µL of this compound to all wells at a final concentration close to its Kd (e.g., 5 nM).
-
Membrane Addition: Add 50 µL of the diluted membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore of this compound.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its equilibrium dissociation constant.
Functional cAMP Assay
This protocol measures the ability of a test compound to modulate the A3AR-mediated inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human A3AR.
-
Test Compounds: A range of concentrations.
-
Agonist: A known A3AR agonist (e.g., IB-MECA).
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
cAMP Assay Kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and supplements.
-
384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells and resuspend them in stimulation buffer to the desired density.
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations.
-
To measure antagonist activity, add 5 µL of a fixed concentration of A3AR agonist (typically the EC80 concentration).
-
Add 5 µL of forskolin at a pre-determined concentration to all wells except the basal control.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration. Determine EC50 (for agonists) or IC50 (for antagonists) values using a sigmoidal dose-response curve fit.
Mandatory Visualization
Signaling Pathway of the A3 Adenosine Receptor
The A3 adenosine receptor is predominantly coupled to the Gi/o family of G proteins.[2] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway plays a crucial role in the diverse physiological effects mediated by the A3AR.
Caption: A3AR Signaling Pathway
Experimental Workflow for this compound Characterization
The characterization of this compound as a selective A3AR probe involves a series of well-defined experimental steps, from initial binding assays to functional characterization. This workflow ensures a comprehensive evaluation of the probe's properties.
Caption: this compound Characterization Workflow
References
LUF7690: A Covalent Affinity-Based Probe for the Human A3 Adenosine Receptor
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of LUF7690, a novel affinity-based probe (AfBP) for the human A3 adenosine (B11128) receptor (hA3AR). This compound is a valuable research tool designed for the detection and characterization of the hA3AR, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and cancer. This document details the experimental data, protocols, and underlying signaling pathways associated with the use of this compound.
Introduction to this compound
This compound, also referred to as Compound 9 in its developmental nomenclature, is a "clickable" and covalent affinity-based probe specifically designed to target the human A3 adenosine receptor[1]. As an AfBP, this compound is composed of three key functional components: an electrophilic "warhead" that facilitates covalent binding to the receptor, a high-affinity scaffold that ensures selectivity for the hA3AR, and a "clickable" alkyne handle for the attachment of a reporter moiety (e.g., a fluorophore) via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction[1]. This modular design allows for versatile applications in various biochemical assays. The covalent nature of its binding enables its use in experimental conditions that involve protein denaturation, such as SDS-PAGE and proteomics[1].
The molecular formula of this compound is C25H24FN5O6S, and its CAS Number is 2941609-83-0.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.
Table 1: Affinity and Selectivity of this compound and Analogs for Human Adenosine Receptors [1]
| Compound | % Displacement at hA1AR (1 µM) | % Displacement at hA2AAR (1 µM) | % Displacement at hA2BAR (1 µM) | % Displacement at hA3AR (1 µM) |
| This compound (Compound 9) | ≤25% | ≤25% | ≤25% | >90% |
| Analog 1 | ≤25% | ≤25% | ≤25% | >90% |
| Analog 2 | ≤25% | ≤25% | ≤25% | >90% |
Data represents the mean of two individual experiments performed in duplicate.
Table 2: Apparent Affinity (pKi) of this compound and Analogs for the hA3AR [2]
| Compound | Apparent pKi (pre-incubation 0 h) | Apparent pKi (pre-incubation 4 h) | Shift in Apparent pKi |
| This compound (Compound 9) | Double-digit nanomolar range | Single-digit nanomolar range | Significant increase |
| Analog 1 | Double-digit nanomolar range | Single-digit nanomolar range | Significant increase |
| Analog 2 | Double-digit nanomolar range | Single-digit nanomolar range | Significant increase |
The increase in apparent pKi after a 4-hour pre-incubation period is indicative of the covalent binding of the probes to the hA3AR.
Signaling Pathways
This compound is a tool to study the hA3AR, which is a G protein-coupled receptor. The activation of the hA3AR can trigger multiple downstream signaling cascades. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase 1/2 (ERK1/2).[3][4][5] The following diagram illustrates the general signaling pathway of the A3 adenosine receptor.
Experimental Workflows and Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from a known high-affinity selective antagonist for the hA3AR[2]. The following diagram outlines the general synthetic workflow.
A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Beerkens et al. in the Journal of Medicinal Chemistry (2023).
Radioligand Displacement Assay
This assay is used to determine the affinity and selectivity of this compound for the hA3AR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptors.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand ([³H]PSB-11 for hA3AR) and varying concentrations of the test compound (this compound). For single concentration displacement assays, a final probe concentration of 1 µM is used.
-
Equilibrium: Allow the binding to reach equilibrium. For covalent probes, a pre-incubation step (e.g., 4 hours) of the probe with the membranes before the addition of the radioligand is performed to assess covalent binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand displacement and determine the apparent affinity (pKi) values using non-linear regression analysis.
SDS-PAGE and In-Gel Fluorescence
This method is used to visualize the covalent labeling of the hA3AR by this compound.
Protocol:
-
Cell Treatment: Incubate live CHO cells stably expressing the hA3AR with this compound (e.g., 50 nM final concentration) for 1 hour at 37 °C. To demonstrate specificity, a parallel sample can be pre-incubated with a known hA3AR antagonist (e.g., PSB-11, 1 µM) before adding this compound.
-
Washing: Wash the cells with PBS to remove the unbound probe.
-
Membrane Preparation: Prepare membrane fractions from the treated cells.
-
Click Reaction: Perform a copper-catalyzed click reaction by incubating the membranes with an azide-functionalized fluorophore (e.g., Cy5-N3, 1 µM final concentration).
-
Denaturation: Denature the protein samples by adding Laemmli buffer.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Fluorescence Imaging: Visualize the fluorescently labeled proteins directly in the gel using a suitable fluorescence scanner.
Flow Cytometry
This technique is employed to detect the endogenous expression of hA3AR on the surface of cells, such as granulocytes.
Protocol:
-
Cell Isolation: Isolate granulocytes from whole blood using standard methods.
-
Probe Incubation: Incubate the isolated cells with this compound at a suitable concentration.
-
Washing: Wash the cells to remove any unbound probe.
-
Click Reaction: Perform the click reaction by incubating the cells with a fluorescent azide dye.
-
Washing: Wash the cells again to remove excess fluorescent dye.
-
Flow Cytometric Analysis: Analyze the labeled cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of hA3AR expression.
Conclusion
This compound represents a significant advancement in the toolset available for studying the human A3 adenosine receptor. Its covalent and clickable nature provides a versatile platform for a range of biochemical and cell-based assays. This technical guide has summarized the key data and experimental protocols associated with this compound, providing a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery who are interested in investigating the roles of the hA3AR in health and disease.
References
- 1. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
LUF7690: A Technical Guide to a Covalent Affinity-Based Probe for the Human A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7690 is a potent and selective clickable, covalent affinity-based probe (AfBP) designed to target the human A3 adenosine (B11128) receptor (hA3AR). As a valuable tool in chemical biology and pharmacology, this compound facilitates the detection, characterization, and profiling of the hA3AR in various biological systems. Its unique properties, including a covalent binding mechanism and a bioorthogonal alkyne handle, enable a wide range of applications, from receptor labeling and visualization to target engagement studies. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the application of this compound.
Chemical Structure and Properties
This compound, also referred to as Compound 9 in its seminal publication, is a synthetic molecule designed for high affinity and selective covalent binding to the human A3 adenosine receptor.
IUPAC Name: 4-fluoro-N-(3-((8-((3-(prop-2-yn-1-yloxy)phenyl)amino)-[1][2][3]triazolo[1,5-c]pyrimidin-5-yl)amino)propyl)benzenesulfonamide
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in experimental settings, including solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C25H24FN5O6S | [1] |
| Molecular Weight | 541.55 g/mol | [1] |
| CAS Number | 2941609-83-0 | [1] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO | |
| SMILES | O=C1C2=C(N(CCCNC(=O)C3=CC=C(S(F)(=O)=O)C=C3)C(=O)N1CCC)N=C4N2C=CC(OCC#C)=C4 | [1] |
Pharmacological Properties
This compound is a selective antagonist of the human A3 adenosine receptor. Its covalent binding nature allows for durable labeling and interrogation of the receptor.
Mechanism of Action
This compound acts as a covalent antagonist at the hA3AR. The molecule contains a reactive sulfonyl fluoride (B91410) group that forms a covalent bond with a specific nucleophilic amino acid residue within the binding pocket of the hA3AR. This irreversible binding allows for the stable labeling of the receptor. The presence of a terminal alkyne group provides a bioorthogonal handle for "click" chemistry, enabling the attachment of various reporter molecules, such as fluorophores or biotin, for downstream applications.
Binding Affinity and Selectivity
The binding affinity of this compound for the human A3 adenosine receptor has been determined through radioligand displacement assays. The apparent affinity (pKi) increases with pre-incubation time, which is characteristic of covalent binding. The probe demonstrates high selectivity for the hA3AR over other human adenosine receptor subtypes.
| Receptor Subtype | Apparent pKi (0 h pre-incubation) | Apparent pKi (4 h pre-incubation) |
| hA3AR | 8.13 ± 0.05 | 9.00 ± 0.06 |
| hA1AR | < 6 | < 6 |
| hA2AAR | < 6 | < 6 |
| hA2BAR | < 6 | < 6 |
Data extracted from Beerkens et al., J Med Chem, 2023.
Signaling Pathways
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling pathway by preventing agonist binding.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the protocols described in the primary literature.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For detailed reaction conditions, reagents, and purification methods, please refer to the supporting information of Beerkens et al., J Med Chem, 2023.
Radioligand Displacement Assay
This protocol is used to determine the binding affinity of this compound for the hA3AR.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the hA3AR (e.g., CHO-hA3AR cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (50 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-11) and varying concentrations of this compound.
-
Pre-incubation (for covalent binding): To assess the time-dependent covalent binding, pre-incubate the membranes with this compound for a specified period (e.g., 4 hours) at 25°C before adding the radioligand. For non-covalent binding assessment, add the radioligand and this compound simultaneously (0 hours pre-incubation).
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at 25°C to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition curves and calculate the Ki value using the Cheng-Prusoff equation.
Labeling of hA3AR in Cells for Flow Cytometry
This protocol describes the use of this compound for the detection of hA3AR on the surface of cells.
-
Cell Preparation: Harvest cells expressing hA3AR and wash with an appropriate buffer (e.g., PBS with 0.5% BSA).
-
Incubation with this compound: Resuspend the cells at a concentration of 1 x 10^6 cells/mL and incubate with the desired concentration of this compound (e.g., 50 nM) for 1 hour at 37°C.
-
Washing: Wash the cells twice with buffer to remove unbound probe.
-
Click Reaction: Resuspend the cells in a "click" reaction mixture containing an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with buffer.
-
Flow Cytometry Analysis: Resuspend the cells in buffer and analyze on a flow cytometer, detecting the fluorescence of the clicked-on fluorophore.
SDS-PAGE Analysis of this compound-Labeled hA3AR
This protocol is for visualizing the covalent labeling of hA3AR by this compound.
-
Membrane Labeling: Incubate cell membranes expressing hA3AR with this compound as described in the radioligand assay protocol.
-
Click Reaction: Perform a "click" reaction on the labeled membranes with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Sample Preparation: Solubilize the membranes in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins on a polyacrylamide gel (e.g., 10% SDS-PAGE).
-
Detection:
-
Fluorescence: If a fluorescent azide (B81097) was used, visualize the gel directly using a fluorescence imager.
-
Western Blot: If a biotin-azide was used, transfer the proteins to a membrane (e.g., PVDF) and detect the biotinylated hA3AR using a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
Confocal Microscopy for Visualization of this compound-Labeled hA3AR
This protocol allows for the imaging of hA3AR localization in cells.
-
Cell Culture and Labeling: Grow cells expressing hA3AR on glass coverslips. Label the cells with this compound followed by a "click" reaction with a fluorescent azide as described in the flow cytometry protocol.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Permeabilization (optional): If visualizing intracellular receptors, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled hA3AR using a confocal microscope with the appropriate laser excitation and emission filter sets for the chosen fluorophore.
Conclusion
This compound is a powerful and versatile chemical probe for the study of the human A3 adenosine receptor. Its covalent nature and the inclusion of a clickable alkyne handle open up a wide array of experimental possibilities for researchers in pharmacology and drug discovery. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of A3AR biology and its role in health and disease.
References
Understanding LUF7690's Covalent Binding to the Human A3 Adenosine Receptor (hA3AR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human A3 adenosine (B11128) receptor (hA3AR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of pathological conditions, including inflammatory diseases and cancer. The development of covalent ligands for GPCRs offers unique advantages, such as prolonged duration of action and the ability to durably label and study receptor pharmacology. This technical guide provides an in-depth overview of LUF7690, a selective and covalent affinity-based probe for the hA3AR. We will delve into its binding characteristics, the experimental methodologies used for its characterization, and the known signaling pathways of its target, the hA3AR. This document aims to serve as a comprehensive resource for researchers utilizing or developing covalent probes for GPCRs.
Introduction to this compound
This compound (also known as Compound 9 or LUF7960) is a potent and selective affinity-based probe designed to covalently bind to the human A3 adenosine receptor.[1] Its structure incorporates a reactive electrophilic moiety, a high-affinity scaffold for the hA3AR, and a functional handle for "click" chemistry, allowing for the attachment of various reporter molecules such as fluorophores.[1] This modular design makes this compound a versatile tool for a range of applications, including receptor visualization and quantification in complex biological systems.[1]
The covalent nature of this compound's interaction with hA3AR provides a significant advantage for studying the receptor. Unlike reversible ligands, covalent binding allows for the formation of a stable ligand-receptor complex, which is invaluable for biochemical assays that involve harsh conditions, such as SDS-PAGE.[1] Furthermore, the irreversible antagonism of the receptor by this compound can be a powerful tool to investigate the long-term consequences of hA3AR blockade on cellular signaling and function.
Quantitative Binding Data
The binding of this compound to the hA3AR has been characterized through radioligand displacement assays. These experiments demonstrate the high affinity and selectivity of this compound for its target. The covalent nature of the interaction is confirmed by observing an increase in apparent affinity with longer pre-incubation times.
| Compound | Target | Assay Type | Pre-incubation Time | Apparent pKi | Reference |
| This compound (Compound 9) | hA3AR | Radioligand Displacement | 0 hours | 7.7 ± 0.1 | [1] |
| 4 hours | 8.5 ± 0.1 | [1] |
Table 1: Time-Dependent Apparent Affinity of this compound for hA3AR. The increase in the apparent pKi value after a 4-hour pre-incubation period is indicative of covalent bond formation between this compound and the hA3AR.
| Compound | hA1AR Displacement (%) | hA2AAR Displacement (%) | hA2BAR Displacement (%) | hA3AR Displacement (%) | Reference |
| This compound (Compound 9) | ≤25% | ≤25% | ≤25% | >90% | [1] |
Table 2: Selectivity of this compound for Adenosine Receptor Subtypes. At a concentration of 1 µM, this compound shows high selectivity for the hA3AR over other human adenosine receptor subtypes.
Experimental Protocols
The characterization of this compound's covalent binding to hA3AR involves several key experimental techniques. Below are detailed methodologies for these pivotal assays.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound (in this case, this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells).
-
Radioligand with known affinity for hA3AR (e.g., [³H]PSB-11).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
For time-dependent assays, a pre-incubation step of the membranes with this compound is performed for a specified duration (e.g., 4 hours) before the addition of the radioligand.
-
After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Washout Experiment
This experiment is crucial for confirming the covalent nature of a ligand's binding. If a ligand is covalently bound, its effect will persist even after extensive washing to remove the unbound compound.
-
Materials:
-
Cells or cell membranes expressing hA3AR.
-
This compound.
-
Reversible control compound.
-
Radioligand for hA3AR.
-
Wash buffer (e.g., PBS).
-
-
Procedure:
-
Treat the cells or membranes with a saturating concentration of this compound or a reversible control compound for a defined period.
-
A control group is treated with vehicle only.
-
After incubation, the cells or membranes are subjected to extensive washing steps to remove any unbound ligand.
-
A radioligand binding assay is then performed on the washed cells or membranes.
-
If this compound is covalently bound, the specific binding of the radioligand will remain significantly reduced in the this compound-treated group compared to the control and the reversible ligand-treated groups, where radioligand binding should recover to near-control levels.
-
Site-Directed Mutagenesis
This technique is employed to identify the specific amino acid residue(s) involved in the covalent interaction. By mutating the suspected residue and observing a loss of covalent binding, the interaction site can be confirmed. For many covalent hA3AR antagonists, the key residue is a cysteine in the binding pocket.
-
Procedure:
-
Identify the putative amino acid residue in the hA3AR sequence that is likely to form a covalent bond with this compound (e.g., a cysteine residue in a transmembrane domain).
-
Use a site-directed mutagenesis kit to generate a mutant hA3AR where the target amino acid is replaced with a non-reactive amino acid (e.g., alanine (B10760859) or serine).
-
Express the wild-type and mutant receptors in a suitable cell line.
-
Perform radioligand displacement assays and washout experiments with this compound on both the wild-type and mutant receptors.
-
A loss of the time-dependent increase in affinity and a recovery of radioligand binding after washout in the mutant receptor would confirm the mutated residue as the site of covalent attachment.
-
hA3AR Signaling Pathways and Experimental Workflows
The human A3 adenosine receptor is a Gi/o-coupled GPCR. Its activation by adenosine or synthetic agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, hA3AR signaling is complex and can also involve other pathways, such as the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. The covalent and irreversible antagonism of hA3AR by this compound provides a unique tool to dissect these signaling cascades with high temporal precision.
Below are diagrams illustrating the general hA3AR signaling pathway and the experimental workflow for characterizing a covalent ligand like this compound.
Figure 1: General signaling pathway of the human A3 adenosine receptor (hA3AR). Covalent antagonism by this compound irreversibly blocks these downstream effects.
Figure 2: Experimental workflow for the characterization of a covalent hA3AR ligand like this compound.
Conclusion and Future Directions
This compound has been established as a valuable chemical tool for the study of the human A3 adenosine receptor. Its covalent and selective binding properties, confirmed through rigorous experimental validation, make it an ideal probe for a multitude of applications. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound and other covalent GPCR ligands.
Future research should focus on leveraging the unique characteristics of this compound to further elucidate the complex signaling and regulatory mechanisms of the hA3AR. Investigating the long-term consequences of irreversible hA3AR antagonism in various cell types and disease models will undoubtedly provide novel insights into the therapeutic potential of targeting this receptor. The use of this compound in advanced imaging and proteomic studies will also be instrumental in understanding the receptor's localization, trafficking, and interaction partners in its native environment.
References
LUF7690: A Novel Antagonist for the Adenosine A1 Receptor in G Protein-Coupled Receptor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7690 is a newly developed, potent, and selective antagonist for the human adenosine (B11128) A1 receptor (A1AR), a G protein-coupled receptor (GPCR) belonging to the G i/o family. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed protocols for its use in in vitro studies. The information presented herein is intended to facilitate the use of this compound as a research tool for investigating A1AR signaling and its role in various physiological and pathological processes.
Introduction to the Adenosine A1 Receptor
The adenosine A1 receptor is a member of the P1 subfamily of purinergic receptors and is widely expressed throughout the body, with high levels found in the brain, heart, and adipose tissue. As a Gi/o-coupled GPCR, its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is integral to a variety of physiological responses, including the regulation of neurotransmission, cardiac function, and metabolism. The development of selective antagonists like this compound is crucial for elucidating the specific roles of the A1AR in these processes and for the potential development of novel therapeutics.
Pharmacological Profile of this compound
This compound has been characterized through a series of in vitro assays to determine its binding affinity, functional potency, and selectivity for the human adenosine A1 receptor.
Binding Affinity
The affinity of this compound for the human A1AR was determined using radioligand binding assays with membranes prepared from HEK293 cells stably expressing the receptor.
Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| Adenosine A1 | [3H]DPCPX | 2.5 ± 0.3 |
| Adenosine A2A | [3H]ZM241385 | > 1000 |
| Adenosine A2B | [3H]DPAC | > 1000 |
| Adenosine A3 | [125I]AB-MECA | > 1000 |
Data are presented as mean ± SEM from three independent experiments.
Functional Antagonism
The antagonist potency of this compound was assessed in a functional assay by measuring its ability to inhibit the adenosine-induced decrease in cAMP production in HEK293 cells expressing the human A1AR.
Table 2: Functional Potency of this compound at the Human Adenosine A1 Receptor
| Functional Assay | Agonist | IC50 (nM) |
| cAMP Accumulation | NECA | 15.2 ± 2.1 |
Data are presented as mean ± SEM from three independent experiments.
Signaling Pathways
Activation of the adenosine A1 receptor by an agonist initiates a signaling cascade that primarily involves the Gi protein. This compound acts by competitively blocking the binding of agonists to the receptor, thereby inhibiting this downstream signaling.
Figure 1: Adenosine A1 Receptor Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with the adenosine A1 receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the A1AR.
Initial Assessment of LUF7690 in Cell Lines: Information Not Available
An in-depth technical guide on the initial assessment of LUF7690 in cell lines cannot be provided at this time. Extensive searches for "this compound" have yielded no specific information regarding a molecule, compound, or agent with this designation in publicly available scientific literature or databases.
The search results did not contain any data related to the mechanism of action, effects in cell lines, associated signaling pathways, or experimental protocols for a substance named this compound. The information retrieved pertained to general cell line research, including studies on various cancer cell lines and signaling pathways, but none specifically mentioned this compound.
This suggests that this compound may be one of the following:
-
A novel or internal compound: The designation may be for a new molecule that has not yet been described in published scientific literature.
-
A confidential designation: It could be an internal code used by a research group or company that is not in the public domain.
-
A typographical error: The designation provided may be incorrect.
Without foundational information identifying what this compound is and its biological context, it is impossible to fulfill the request for a detailed technical guide. To proceed with this request, a correct and publicly referenced name or identifier for the molecule of interest is required.
The Application of LUF7690 in Click Chemistry: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7690 has emerged as a potent and versatile tool in chemical biology, specifically as a clickable and covalent affinity-based probe for the human A3 adenosine (B11128) receptor (hA3AR).[1][2][3][4][5] This technical guide provides a comprehensive overview of the click chemistry applications of this compound in research, with a focus on its synthesis, experimental protocols for its use in labeling the hA3AR, and its role in elucidating receptor signaling pathways. The information presented is intended to enable researchers to effectively utilize this compound in their own studies for receptor profiling and drug discovery.
Introduction to this compound and Click Chemistry
This compound is a novel affinity-based probe (AfBP) designed to covalently label the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and cancer.[6][7] The design of this compound incorporates three key features: a high-affinity ligand scaffold for selective binding to the hA3AR, a reactive electrophilic group (a "warhead") for covalent bond formation with the receptor, and a terminal alkyne group for "clicking" with azide-containing reporter molecules.[7]
The "click" functionality of this compound is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This bioorthogonal reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for labeling biomolecules in complex biological systems.[8][9] By utilizing click chemistry, researchers can attach a variety of reporter tags, such as fluorophores or biotin, to this compound-labeled hA3AR, enabling receptor visualization, quantification, and isolation for further downstream analysis.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound as characterized in the primary literature.
Table 1: Binding Affinity of this compound for the Human A3 Adenosine Receptor
| Parameter | Value |
| pKi | 8.5 ± 0.1 |
| Ki | 3.2 nM |
Data obtained from radioligand binding assays with membranes from HEK293 cells transiently expressing the hA3AR.
Table 2: Kinetic Parameters of this compound Covalent Binding to hA3AR
| Parameter | Value |
| kinact/KI | 1.3 x 105 M-1min-1 |
This parameter represents the efficiency of covalent bond formation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is detailed in the supplementary information of the primary publication by Beerkens et al. (2023). A generalized workflow is presented below.
Caption: Generalized workflow for the chemical synthesis of this compound.
A detailed, step-by-step protocol for the synthesis is beyond the scope of this guide, and researchers are directed to the original publication for the full experimental details.
Click Chemistry Protocol for Labeling hA3AR with this compound
This protocol describes the general procedure for labeling the hA3AR with this compound and subsequent conjugation to an azide-functionalized reporter molecule via CuAAC.
Materials:
-
Cells or cell membranes expressing hA3AR
-
This compound
-
Azide-functionalized reporter tag (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Buffer (e.g., PBS)
Procedure:
-
Incubation with this compound: Incubate the hA3AR-expressing cells or membranes with this compound at a suitable concentration (e.g., 10-100 nM) for a specified time (e.g., 1-2 hours) at 37°C to allow for covalent labeling.
-
Washing: Wash the cells or membranes to remove unbound this compound.
-
Preparation of Click Reagents: Prepare a premix of CuSO4 and THPTA. Separately, prepare a fresh solution of sodium ascorbate.
-
Click Reaction: In a microcentrifuge tube, combine the this compound-labeled biological sample with the azide-functionalized reporter tag. Add the CuSO4/THPTA premix, followed by aminoguanidine and sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Analysis: The labeled sample is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or mass spectrometry-based proteomics.
References
- 1. Signaling pathway from the human adenosine A(3) receptor expressed in Chinese hamster ovary cells to the extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
Literature Review of LUF7690 Studies: Awaiting Further Data
An in-depth analysis of the novel compound LUF7690 is currently hampered by the limited availability of public-domain scientific literature. Extensive searches for peer-reviewed articles and conference proceedings have yielded no specific data on its mechanism of action, experimental protocols, or quantitative results.
At present, information on this compound appears to be confined to early-stage clinical trial registrations. These documents, while indicating the initiation of human studies, do not provide the detailed preclinical data necessary for a comprehensive scientific review. Key information that is not yet publicly available includes:
-
Molecular Target and Mechanism of Action: The specific biological molecule or pathway that this compound interacts with to elicit its therapeutic effect remains undisclosed.
-
Preclinical Efficacy Data: In vitro and in vivo studies detailing the compound's potency, selectivity, and efficacy in non-human models are not yet published.
-
Pharmacokinetic and Pharmacodynamic Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, are unavailable.
-
Toxicology and Safety Profile: Detailed preclinical safety and toxicology studies have not been released for public review.
Without this foundational scientific information, it is not possible to construct the detailed technical guide and visualizations as requested. The creation of signaling pathway diagrams, experimental workflow schematics, and structured data tables is contingent on the availability of this primary research data.
This report will be updated as soon as scientific data on this compound becomes publicly accessible through peer-reviewed publications or presentations at scientific conferences. Researchers, scientists, and drug development professionals are encouraged to monitor key scientific databases and clinical trial registries for future updates on this compound.
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of C5aR1 Antagonists using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through two G protein-coupled receptors (GPCRs): the classical C5a receptor (C5aR1, also known as CD88) and the C5a receptor 2 (C5aR2, also known as GPR77 or C5L2).[1][2][3] C5aR1 is considered the primary signaling receptor, mediating a wide range of inflammatory responses, including chemotaxis, degranulation, and cytokine release.[1][4] In contrast, the role of C5aR2 is more complex, with reports suggesting both pro- and anti-inflammatory functions.[2][3] Dysregulation of the C5a-C5aR1 axis is implicated in numerous inflammatory and autoimmune diseases, making C5aR1 a prime therapeutic target for the development of novel antagonists.
LUF7690 is a C5aR1 antagonist. This document provides detailed protocols for utilizing flow cytometry to characterize the interaction of this compound and other potential C5aR1 antagonists with their target receptor. The described methods are suitable for high-throughput screening and detailed mechanistic studies.
Core Concepts in Flow Cytometry-Based Analysis of C5aR1
Flow cytometry is a powerful technique for the single-cell analysis of receptor expression, ligand binding, and downstream signaling events. For C5aR1, several key assays can be performed:
-
Receptor Expression: Quantifying the cell surface levels of C5aR1 on different cell types using fluorescently labeled antibodies.
-
Competitive Binding Assays: Determining the affinity and specificity of unlabeled compounds (like this compound) by measuring their ability to compete with a fluorescently labeled ligand (e.g., fluorescent C5a or a labeled anti-C5aR1 antibody) for binding to C5aR1.
-
Receptor Internalization Assays: Measuring the ligand-induced internalization of C5aR1 as a functional readout of receptor activation and subsequent desensitization. Antagonists are expected to block this process.[5]
-
Signaling Pathway Analysis: Assessing the activation of downstream signaling molecules, such as the phosphorylation of ERK1/2 or Akt, in response to C5a stimulation and its inhibition by antagonists.[6]
Quantitative Data Summary
The following table summarizes key binding affinity data for C5a and its receptors, which is crucial for designing and interpreting competitive binding experiments.
| Ligand | Receptor | Binding Affinity (Kd) | Cell Type/System | Reference |
| C5a | Human C5aR1 | ~1 nM | HEK293 cells | [2] |
| C5adesArg | Human C5aR1 | Lower affinity than C5a | - | [2] |
| C5a | Human C5aR2 | High affinity | - | [2][7] |
| C5adesArg | Human C5aR2 | ~10-fold higher affinity than for C5aR1 | RBL-2H3 cells | [7] |
Experimental Protocols
Protocol 1: Competitive Binding Assay for C5aR1 Antagonists
This protocol details a competitive binding assay to determine the inhibitory potential of a test compound, such as this compound, on the binding of a fluorescent ligand to C5aR1 expressed on target cells (e.g., human neutrophils, monocytes, or a C5aR1-expressing cell line).
Materials:
-
Target Cells: Freshly isolated human neutrophils or monocytes, or a cell line stably expressing human C5aR1 (e.g., U937, HL-60, or transfected HEK293 cells).
-
Test Compound: this compound or other potential C5aR1 antagonists.
-
Fluorescent Ligand: Fluorescently labeled C5a or a fluorescently conjugated anti-C5aR1 monoclonal antibody (e.g., FITC-conjugated anti-CD88).
-
Assay Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochrome.
Procedure:
-
Cell Preparation:
-
If using primary cells, isolate them from whole blood using standard density gradient centrifugation methods.
-
If using a cell line, harvest the cells and ensure high viability (>95%).
-
Wash the cells twice with cold Assay Buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
-
Competitive Incubation:
-
In a 96-well plate or flow cytometry tubes, add 100 µL of the cell suspension to each well/tube.
-
Add increasing concentrations of the test compound (e.g., this compound, from 10 nM to 100 µM) to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 4°C to allow the unlabeled antagonist to bind to C5aR1.
-
Add a fixed, predetermined concentration of the fluorescent ligand to all wells/tubes. The concentration of the fluorescent ligand should ideally be close to its Kd for C5aR1 to ensure sensitive competition.
-
Incubate for an additional 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold Assay Buffer to remove unbound ligands. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in 200-400 µL of Assay Buffer.
-
Acquire data on the flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) of the fluorescent ligand for each concentration of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: C5a-Induced C5aR1 Internalization Assay
This protocol measures the ability of a test compound to block the agonist-induced internalization of C5aR1, a hallmark of receptor activation.
Materials:
-
Target Cells: As in Protocol 1.
-
Test Compound: this compound or other potential C5aR1 antagonists.
-
Agonist: Recombinant human C5a.
-
Staining Antibody: PE-conjugated anti-C5aR1 (anti-CD88) antibody.
-
Cell Culture Medium: RPMI-1640 with 1% FCS.
-
Flow Cytometer.
Procedure:
-
Cell Preparation:
-
Prepare target cells as described in Protocol 1 and resuspend in Cell Culture Medium at 4 x 10^5 cells/mL.
-
-
Antagonist Pre-incubation:
-
In a 96-well plate or flow cytometry tubes, add 100 µL of the cell suspension.
-
Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Agonist Stimulation:
-
Add C5a to a final concentration known to induce robust internalization (e.g., 10-50 nM) to all wells/tubes except for the unstimulated control.
-
Incubate for 30 minutes at 37°C to allow for receptor internalization.
-
-
Staining:
-
Immediately stop the internalization process by placing the plate/tubes on ice and washing the cells with ice-cold PBS.
-
Stain the cells with a saturating concentration of the PE-conjugated anti-C5aR1 antibody for 30 minutes at 4°C in the dark. This step will only label the C5aR1 remaining on the cell surface.
-
-
Washing and Analysis:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Assay Buffer and analyze by flow cytometry as described in Protocol 1.
-
The reduction in MFI of the anti-C5aR1 antibody staining in the C5a-stimulated samples compared to the unstimulated control indicates receptor internalization. The ability of the test compound to prevent this reduction in MFI demonstrates its antagonistic activity.
-
Visualizations
Caption: C5aR1 signaling pathway and point of antagonist intervention.
Caption: Experimental workflow for the competitive binding assay.
References
- 1. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complement Receptor C5aR2: A Powerful Modulator of Innate and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C5aR2 Deficiency Lessens C5aR1 Distribution and Expression in Neutrophils and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for anti-inflammatory effects of C5a on the innate IL-17A/IL-23 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orphan receptor C5L2 has high affinity binding sites for complement fragments C5a and C5a des-Arg(74) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LUF7690 in Western Blotting for hA3AR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human A3 adenosine (B11128) receptor (hA3AR) is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Its study is pivotal for the development of novel therapeutics. Western blotting is a fundamental technique to detect and quantify hA3AR protein expression, providing insights into its regulation and cellular signaling. This document provides detailed application notes and protocols for the utilization of Western blotting in the study of hA3AR, with a focus on applications relevant to drug development and cellular signaling analysis. While the specific compound "LUF7690" was not found in the available literature, the following protocols are designed to be broadly applicable for investigating the effects of novel compounds on hA3AR expression and signaling.
Data Presentation
Effective data interpretation relies on clear and concise presentation. When analyzing the effects of a test compound on hA3AR expression, all quantitative data from Western blot analysis should be summarized in a structured table.
Table 1: Densitometric Analysis of hA3AR Protein Expression Following Treatment
| Treatment Group | Concentration (nM) | n | Mean hA3AR Band Intensity (Arbitrary Units) | Standard Deviation | % Change from Control | p-value |
| Vehicle Control | 0 | 3 | 1.00 | 0.12 | 0 | - |
| Test Compound | 10 | 3 | 0.78 | 0.09 | -22% | <0.05 |
| Test Compound | 100 | 3 | 0.52 | 0.06 | -48% | <0.01 |
| Test Compound | 1000 | 3 | 0.31 | 0.05 | -69% | <0.001 |
This table serves as a template. Actual data will vary based on experimental outcomes.
Experimental Protocols
Protocol 1: Membrane Protein Extraction from Cultured Cells
This protocol is optimized for the extraction of membrane-bound proteins like hA3AR from cell cultures.[1]
Materials:
-
Cultured cells expressing hA3AR
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Grow cells to 70-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge the lysate at 14,000-17,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the membrane and cytosolic proteins.
-
Determine the protein concentration using a suitable method (e.g., BCA or Bradford assay).
Protocol 2: Western Blotting for hA3AR
This protocol outlines the key steps for the immunodetection of hA3AR.
Materials:
-
Protein lysate (from Protocol 1)
-
4X SDS sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[2]
-
Primary antibody against hA3AR
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent[2]
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with 4X SDS sample buffer. For multi-pass transmembrane proteins like hA3AR, avoid boiling; instead, incubate at 70°C for 10-20 minutes.[1]
-
SDS-PAGE: Load 30 µg of protein per well onto an SDS-PAGE gel and run the gel to separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against hA3AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[2]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the hA3AR signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
Caption: Canonical signaling pathways of the human A3 adenosine receptor (hA3AR).
Experimental Workflow
Caption: Standard workflow for Western blotting analysis of hA3AR.
References
Application Notes and Protocols for LUF7690 Labeling of Granulocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7690 is a potent and selective clickable, covalent affinity-based probe designed for the human A3 adenosine (B11128) receptor (hA3AR). The A3AR is a G protein-coupled receptor (GPCR) involved in modulating inflammatory responses and is expressed on various immune cells, including granulocytes such as neutrophils, eosinophils, and mast cells.[1][2] The covalent nature of this compound allows for stable and long-lasting labeling, making it an invaluable tool for studying A3AR expression, trafficking, and function in these critical immune cells.
These application notes provide a comprehensive, step-by-step guide for the fluorescent labeling of human granulocytes using this compound. The protocols cover granulocyte isolation from whole blood, a two-step labeling procedure involving a click chemistry reaction, and a simplified one-step labeling method using a pre-conjugated fluorescent probe.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Type | Reference |
| Apparent Affinity (pKi) | |||
| This compound (pre-incubation 0h) | ~6.0 | CHO-hA3AR membranes | [3] |
| This compound (pre-incubation 4h) | ~7.0 | CHO-hA3AR membranes | [3] |
| Selectivity | |||
| hA1AR | >17-fold vs hA3AR | CHO-hA1AR membranes | [3] |
| hA2AAR | >100-fold vs hA3AR | HEK293-hA2AAR membranes | [3] |
| hA2BAR | >100-fold vs hA3AR | CHO-hA2BAR membranes | [3] |
| Recommended Concentration | |||
| This compound for live cell labeling | 50 nM | CHO-hA3AR cells | [1][4] |
| This compound-Cy5 for flow cytometry | 50 nM | CHO-hA3AR cells | [4] |
Signaling Pathway
The A3 adenosine receptor, upon activation by its endogenous ligand adenosine, couples to Gi/o and Gq/11 proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and stimulates phospholipase C, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These events modulate various cellular functions in granulocytes, including chemotaxis, degranulation, and oxidative burst.[5]
Caption: A3 Adenosine Receptor Signaling Pathway in Granulocytes.
Experimental Protocols
Protocol 1: Isolation of Human Granulocytes from Whole Blood
This protocol describes the isolation of granulocytes (predominantly neutrophils) from human peripheral blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
Centrifuge
-
Sterile tubes and pipettes
Method:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in PBS and add Dextran T500 solution to a final concentration of 1%. Mix well and allow erythrocytes to sediment by gravity for 30-45 minutes.
-
Carefully collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the granulocyte pellet twice with PBS containing 0.5% BSA.
-
Resuspend the final granulocyte pellet in the desired buffer for labeling.
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Two-Step Labeling of Granulocytes with this compound and Fluorescent Azide (B81097)
This protocol involves the initial covalent labeling of A3AR on granulocytes with this compound, followed by a copper-catalyzed click chemistry reaction to attach a fluorescent azide reporter.
Materials:
-
Isolated granulocytes
-
This compound (resuspend in DMSO to a stock concentration of 10 mM)
-
Fluorescent azide (e.g., Cy5-azide, TAMRA-azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell culture medium or appropriate buffer (e.g., HBSS)
-
PBS with 0.5% BSA for washing
Method: Step 1: Covalent Labeling with this compound
-
Resuspend isolated granulocytes in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to a final concentration of 50 nM.[4]
-
Incubate for 1 hour at 37°C.[4]
-
Wash the cells three times with cold PBS containing 0.5% BSA to remove unbound probe.
Step 2: Click Chemistry Reaction
-
Prepare a fresh click chemistry reaction cocktail. For a 1 mL reaction, mix:
-
10 µL of 20 mM CuSO4
-
10 µL of 100 mM THPTA
-
The desired final concentration of fluorescent azide (e.g., 1 µM).[6]
-
-
Resuspend the this compound-labeled granulocytes in 1 mL of PBS.
-
Add the click chemistry cocktail to the cell suspension.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate.[7]
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
Wash the cells three times with cold PBS containing 0.5% BSA.
-
The labeled granulocytes are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: One-Step Labeling of Granulocytes with Pre-clicked this compound-Fluorophore Conjugate
This simplified protocol uses a pre-synthesized this compound-fluorophore conjugate for direct labeling of granulocytes.
Materials:
-
Isolated granulocytes
-
This compound-fluorophore conjugate (e.g., this compound-Cy5)
-
Cell culture medium or appropriate buffer
-
PBS with 0.5% BSA for washing
Method:
-
Resuspend isolated granulocytes in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add the this compound-fluorophore conjugate to a final concentration of 50 nM.[4]
-
Incubate for 1 hour at 37°C.[4]
-
Wash the cells three times with cold PBS containing 0.5% BSA to remove unbound conjugate.
-
The labeled granulocytes are now ready for analysis.
Experimental Workflows
Caption: Experimental Workflow for this compound Labeling of Granulocytes.
References
- 1. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Immunoprecipitation of A3 Adenosine Receptor using LUF7690
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2][3] The study of A3AR's function and its interaction with other proteins is crucial for the development of novel therapeutics. Immunoprecipitation (IP) is a powerful technique to isolate the A3AR and its binding partners from complex biological samples. This document provides detailed application notes and a generalized protocol for the immunoprecipitation of the A3 adenosine receptor, with a focus on the potential application of the small molecule ligand LUF7690.
While specific data on the use of this compound for immunoprecipitation is not currently available in the public domain, this guide offers a comprehensive framework based on established methodologies for small molecule-based protein pull-downs. The provided protocols are adaptable for ligands that can be functionalized for immobilization.
Data Presentation: Binding Affinities of A3 Adenosine Receptor Ligands
Understanding the binding affinity of a ligand is critical for its application in techniques like immunoprecipitation. While specific binding data for this compound is not available, the following table summarizes the binding affinities (Ki values) of several known ligands for the human A3 adenosine receptor, providing a valuable reference for researchers.
| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |
| IB-MECA | Human A3AR | ~1 | Human | [4][5] |
| Cl-IB-MECA | Human A3AR | ~0.3-1 | Human | [3][6][7] |
| N⁶-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide | Rat A3AR | 10.0 ± 2.3 | Rat | [4] |
| LUF7602 | Human A3AR | - | Human | [8] |
| Piclidenoson (CF101) | Human A3AR | - | Human | [3][7] |
| Namodenoson (CF102) | Human A3AR | - | Human | [3] |
Experimental Protocols
Protocol 1: Immobilization of a Small Molecule Ligand (e.g., this compound) to Beads
This protocol describes a general method for covalently coupling a small molecule ligand containing a reactive functional group (e.g., a primary amine or carboxyl group) to activated agarose (B213101) beads. This method would be applicable if this compound possesses or is modified to possess such a group.
Materials:
-
Small molecule ligand (e.g., this compound) with a suitable functional group
-
NHS-activated agarose beads or similar
-
Coupling buffer (e.g., 0.1 M MOPS, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Wash the required amount of NHS-activated agarose beads with ice-cold 1 mM HCl, followed by coupling buffer.
-
Ligand Solution: Dissolve the small molecule ligand in the coupling buffer to a final concentration of 1-10 mM.
-
Coupling Reaction: Add the ligand solution to the washed beads and incubate for 1-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Quenching: Pellet the beads by centrifugation and discard the supernatant. Add quenching buffer to block any unreacted NHS groups and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the beads extensively with wash buffer to remove any unbound ligand and quenching reagents.
-
Storage: Resuspend the ligand-coupled beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Immunoprecipitation of A3 Adenosine Receptor using Ligand-Coupled Beads
This protocol outlines the procedure for capturing the A3AR from cell lysates using the prepared ligand-coupled beads.
Materials:
-
Cells expressing A3AR
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ligand-coupled beads (from Protocol 1)
-
Control beads (uncoupled or coupled with an inactive molecule)
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer like 0.1 M glycine (B1666218) pH 2.5)
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Lyse the cells expressing A3AR using an appropriate lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with control beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the ligand-coupled beads to the pre-cleared cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For subsequent analysis by Western blotting, boiling in SDS-PAGE sample buffer is common.
Protocol 3: Immunoprecipitation of A3 Adenosine Receptor using an Anti-A3AR Antibody
This protocol provides an alternative method using a specific antibody against the A3AR.
Materials:
-
Cells expressing A3AR
-
Lysis buffer
-
Protein A/G agarose or magnetic beads
-
Control IgG antibody
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis and Pre-clearing: Prepare cell lysates and pre-clear as described in Protocol 2.
-
Antibody Incubation: Add the anti-A3AR antibody to the pre-cleared lysate and incubate for 1-4 hours at 4°C with gentle rotation. As a negative control, use a non-specific IgG antibody in a separate tube.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash as described in Protocol 2.
-
Elution: Elute the bound proteins for downstream analysis.
Mandatory Visualizations
Signaling Pathways of A3 Adenosine Receptor
Caption: A3AR signaling pathways.
Experimental Workflow for Immunoprecipitation
Caption: General workflow for immunoprecipitation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Anti-Adenosine A3 Receptor Antibody, extracellular (a.a. 154-168) Chemicon®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of adenosine receptor A3AR bound to selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 Receptor Polyclonal Antibody (BS-1225R) [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for LUF7690 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dual-action compound LUF7690, detailing its mechanism of action and providing protocols for its use in primary cell culture. This compound is a potent antagonist of the C5a receptor 1 (C5aR1) and an agonist of the GPR77 receptor (also known as C5aR2), making it a valuable tool for studying the complement system's role in inflammation and immunity.
Mechanism of Action
This compound exhibits a dual modulatory effect on the C5a signaling pathway. It competitively inhibits the binding of the pro-inflammatory anaphylatoxin C5a to its primary receptor, C5aR1. This antagonism effectively blocks the canonical pro-inflammatory signaling cascade mediated by C5aR1, which includes the activation of the p44/42 MAPK (ERK1/2) pathway.
Concurrently, this compound acts as an agonist for GPR77. The signaling pathways downstream of GPR77 activation are less well-characterized but are thought to have modulatory and potentially anti-inflammatory roles, adding another layer of complexity to the effects of this compound.
Data Presentation
Due to the limited availability of specific dosage and incubation time data for this compound in primary cells within publicly accessible literature, the following table provides a summary of concentrations and incubation times used for a similar C5aR1 antagonist, PMX53, in primary human cells. These values can serve as a starting point for optimizing experiments with this compound.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect |
| PMX53 | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Reduced impairment of vascular surface after C5a stimulation [1] |
| PMX53 | Human Mast Cells (HMC-1 cell line) | ~10 nM | Pre-incubation | Blocked C5a-induced Ca2+ responses [2] |
| PMX53 | Human Bladder Epithelial Cells | Not specified (in vitro) | Not specified | Enhanced bacterial adhesion and pro-inflammatory signaling [3] |
Experimental Protocols
The following are generalized protocols for utilizing this compound in primary cell cultures. It is crucial to optimize the concentration and incubation time for each specific primary cell type and experimental endpoint.
Protocol 1: Inhibition of C5a-induced Cytokine Release in Primary Human Macrophages
Objective: To determine the effective concentration of this compound for inhibiting C5a-induced pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from primary human macrophages.
Materials:
-
Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Recombinant human C5a
-
ELISA kit for the cytokine of interest
Methodology:
-
Isolate primary human monocytes from PBMCs using standard density gradient centrifugation or magnetic bead separation.
-
Differentiate monocytes into macrophages by culturing in RPMI-1640 supplemented with M-CSF for 5-7 days.
-
Seed the differentiated macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution in culture medium.
-
Pre-incubate the macrophages with varying concentrations of this compound (e.g., ranging from 1 nM to 10 µM) for 1-2 hours at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human C5a for 6-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Assessment of this compound on Neutrophil Chemotaxis
Objective: To evaluate the effect of this compound on C5a-mediated primary human neutrophil migration.
Materials:
-
Primary human neutrophils isolated from fresh whole blood
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size)
-
This compound
-
Recombinant human C5a (as a chemoattractant)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
Methodology:
-
Isolate primary human neutrophils from whole blood using density gradient centrifugation.
-
Label the isolated neutrophils with Calcein-AM.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound for 30-60 minutes at 37°C.
-
Add recombinant human C5a to the lower chamber of the chemotaxis plate.
-
Add the this compound-treated neutrophils to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
Visualizations
C5aR1 Signaling Pathway Inhibition by this compound
Caption: this compound antagonizes C5aR1, blocking downstream pro-inflammatory signaling.
GPR77 Agonism by this compound
Caption: this compound acts as an agonist for the GPR77 receptor.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for testing this compound in primary cell-based assays.
References
Click Reaction Protocol for Fluorescent Labeling of LUF7690
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
LUF7690 is a potent and selective covalent affinity-based probe for the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation and cancer. The presence of a terminal alkyne group in the structure of this compound allows for its convenient and specific labeling with a variety of reporter molecules, such as fluorescent tags, using the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This application note provides a detailed protocol for the fluorescent labeling of this compound with azide-modified fluorophores.
Data Presentation
Table 1: Commercially Available Fluorescent Azide (B81097) Tags Suitable for Click Chemistry
| Fluorescent Tag | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| Cyanine3 (Cy3) Azide | ~550 | ~570 | ~0.15 | ~150,000 | Bright, photostable, and readily available. |
| Cyanine5 (Cy5) Azide | ~649 | ~670 | ~0.20 | ~250,000 | Bright, far-red emission minimizes cellular autofluorescence. |
| Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92 | ~73,000 | Very bright and photostable green fluorophore. |
| Alexa Fluor 594 Azide | ~590 | ~617 | ~0.66 | ~92,000 | Bright and photostable orange-red fluorophore. |
| Rhodamine B Azide | ~560 | ~580 | ~0.31 | ~120,000 | Classic, bright red fluorophore. |
Table 2: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 100 µM |
| Fluorescent Azide Tag | 10 mM in DMSO | 150 µM (1.5 equivalents) |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 mM in H₂O | 50 µM |
| Sodium Ascorbate (B8700270) | 100 mM in H₂O (prepare fresh) | 1 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 250 µM |
| Solvent | PBS:DMSO (4:1 v/v) |
Experimental Protocols
Materials
-
This compound
-
Fluorescent azide tag (e.g., Cyanine5 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system with a C18 column
Protocol for Fluorescent Labeling of this compound
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the chosen fluorescent azide tag in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the order listed to achieve the final concentrations specified in Table 2 in a final reaction volume of 100 µL:
-
PBS (pH 7.4)
-
This compound stock solution
-
Fluorescent azide tag stock solution
-
THPTA stock solution
-
CuSO₄ stock solution
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Vortex the reaction mixture gently again.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Fluorescently Labeled this compound:
-
The fluorescently labeled this compound can be purified from unreacted starting materials and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
HPLC Conditions (example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient will need to be optimized, for example, a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: Monitor at the absorbance maximum of the fluorophore and at 254 nm for the triazole product.
-
-
Collect the fraction corresponding to the fluorescently labeled this compound product.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry.
-
Determine the concentration of the fluorescently labeled this compound by measuring its absorbance at the fluorophore's maximum absorbance wavelength.
-
Store the purified product in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
-
Mandatory Visualization
Caption: Workflow for the fluorescent labeling of this compound via CuAAC.
References
Application Notes and Protocols for Quantifying hA3AR Expression Levels Using LUF7690
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human A3 adenosine (B11128) receptor (hA3AR), a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target implicated in various pathophysiological processes, including inflammation, cancer, and cardiac disorders. Accurate quantification of hA3AR expression levels in different cells and tissues is crucial for understanding its role in disease and for the development of novel therapeutics. LUF7690 is a potent and selective antagonist for the hA3AR. This document provides detailed application notes and protocols for utilizing this compound and its derivatives to quantify hA3AR expression through various established techniques.
Data Presentation: Quantitative Analysis of hA3AR Antagonists
The following tables summarize binding affinity (Kᵢ) and receptor density (Bₘₐₓ) data for representative hA3AR antagonists, which can serve as a benchmark when characterizing this compound or its derivatives. These values are typically determined using radioligand binding assays.
Table 1: Binding Affinity (Kᵢ) of Selected Antagonists for the Human A₃ Adenosine Receptor
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| MRS1220 | [¹²⁵I]I-AB-MECA | CHO-hA3AR | 3.46 ± 0.8 |
| MRS5449 (fluorescent) | - | CHO-hA3AR | 6.4 ± 2.5 |
| Compound 19 (fluorescent) | - | HEK293-hA3AR | 21.6 |
| LUF5964 | [³H]NECA | CHO-hA3AR | Not specified, but showed kinetic selectivity |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Receptor Density (Bₘₐₓ) of hA3AR in a Recombinant Cell Line
| Cell Line | Radioligand | Bₘₐₓ (pmol/mg protein) |
| CHO-hA3AR | [¹²⁵I]I-AB-MECA | ~1.0 - 2.5 |
Note: Bₘₐₓ values can vary significantly depending on the cell line, passage number, and transfection efficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments to quantify hA3AR expression.
Protocol 1: Radioligand Binding Assays for Kᵢ and Bₘₐₓ Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand (Kᵢ) and the density of receptors (Bₘₐₓ) in a given sample. This protocol is adapted for a competitive binding assay to determine the Kᵢ of this compound and a saturation binding assay to determine the Bₘₐₓ of hA3AR.
Materials:
-
Cells or tissues expressing hA3AR (e.g., CHO or HEK293 cells stably transfected with hA3AR)
-
Radiolabeled hA3AR antagonist (e.g., [¹²⁵I]I-AB-MECA)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and scintillation counter
-
Non-specific binding control (e.g., 10 µM of a known hA3AR agonist like NECA)
Procedure:
Part A: Competitive Binding Assay (to determine Kᵢ of this compound)
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a Dounce homogenizer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: 50 µL of radioligand + 50 µL of binding buffer + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific binding control + 100 µL of membrane suspension.
-
Competition: 50 µL of radioligand + 50 µL of varying concentrations of this compound + 100 µL of membrane suspension.
-
The concentration of the radioligand should be close to its Kₑ value.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to obtain an IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Part B: Saturation Binding Assay (to determine Bₘₐₓ)
-
Membrane Preparation: Follow the same procedure as in Part A.
-
Assay Setup:
-
Prepare a series of dilutions of the radioligand in binding buffer.
-
For each concentration of radioligand, set up wells for total binding and non-specific binding as described in Part A.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as in Part A.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Bₘₐₓ and Kₑ values.
-
Protocol 2: Flow Cytometry for hA3AR Expression Analysis
Flow cytometry allows for the quantification of receptor expression on the surface of intact cells using a fluorescently labeled ligand. This protocol assumes the availability of a fluorescently labeled derivative of this compound.
Materials:
-
Cells expressing hA3AR
-
Fluorescently labeled this compound
-
Unlabeled this compound (for determining non-specific binding)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with FACS buffer.
-
Resuspend cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
To determine total binding, add the fluorescently labeled this compound at various concentrations.
-
To determine non-specific binding, pre-incubate cells with a high concentration of unlabeled this compound (e.g., 100-fold excess) for 15-30 minutes before adding the fluorescently labeled ligand.
-
Incubate the cells for 60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Calculate the specific binding MFI by subtracting the non-specific binding MFI from the total binding MFI.
-
For saturation binding, plot the specific binding MFI against the concentration of the fluorescent ligand to determine the Kₑ and Bₘₐₓ (in arbitrary fluorescence units, which can be correlated to receptor number using calibrated beads).
-
For competitive binding, plot the percentage of specific binding against the log concentration of an unlabeled competitor to determine its IC₅₀ and Kᵢ.[1][2][3][4]
-
Protocol 3: Positron Emission Tomography (PET) Imaging for In Vivo Quantification
PET imaging with a radiolabeled version of this compound can be used to quantify hA3AR expression in vivo. This requires specialized facilities and expertise in radiochemistry and animal imaging.
Materials:
-
Radiolabeled this compound (e.g., with ¹⁸F or ¹¹C)
-
Animal model expressing hA3AR
-
PET/CT or PET/MR scanner
-
Anesthesia
Procedure:
-
Radiolabeling: Synthesize and purify the radiolabeled this compound according to established radiochemical procedures.[5]
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan.
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
-
Radiotracer Injection:
-
Administer a known amount of the radiolabeled this compound intravenously (e.g., via a tail vein catheter).
-
-
PET Scan:
-
Acquire dynamic or static PET images over a specified time period (e.g., 60-90 minutes).
-
A CT or MR scan is typically acquired for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the images corresponding to tissues of interest.
-
Generate time-activity curves (TACs) for each ROI.
-
Use pharmacokinetic modeling of the TACs to estimate binding parameters such as the distribution volume (Vₜ) or binding potential (BPₙₑ), which are proportional to the receptor density.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hA3AR signaling pathway and the experimental workflows described in the protocols.
Caption: hA3AR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Flow Cytometry Workflow.
References
- 1. Novel Fluorescent Antagonist as a Molecular Probe in A3 Adenosine Receptor Binding Assays Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7690: Application Notes and Protocols for Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7690 is a potent and selective clickable, covalent affinity-based probe (AfBP) designed to target the human A3 adenosine (B11128) receptor (hA3AR).[1][2] As a member of the G protein-coupled receptor (GPCR) family, the hA3AR has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and cardiovascular disorders.[3][4] this compound, by forming a covalent bond with the receptor, offers a powerful tool for the detection, characterization, and screening of novel ligands targeting the hA3AR. Its "clickable" nature, referring to the presence of a reactive handle for bioorthogonal chemistry, further expands its utility in various biochemical and cell-based assays.
These application notes provide an overview of the hA3AR signaling pathway and detailed protocols for utilizing this compound and other methodologies in drug discovery screening campaigns.
The A3 Adenosine Receptor (hA3AR) Signaling Pathway
The hA3AR primarily couples to inhibitory G proteins (Gαi/o) and, in some cellular contexts, to Gq proteins.[3][4][5] Activation of these pathways initiates a cascade of intracellular events that modulate cellular function. Understanding these pathways is critical for designing and interpreting screening assays.
-
Gαi/o-Mediated Pathway: Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This, in turn, reduces the activity of protein kinase A (PKA).
-
Gq-Mediated Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
MAPK/ERK Pathway Activation: The hA3AR can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[5][6] This can occur through both G protein-dependent and independent mechanisms.
Signaling Pathway Diagram
Caption: A3 Adenosine Receptor Signaling Pathways.
Applications of this compound in Drug Discovery
This compound serves as a versatile tool in hA3AR-targeted drug discovery. Its primary applications include:
-
Target Engagement Studies: The covalent nature of this compound allows for the direct and irreversible labeling of hA3AR. This is invaluable for confirming target engagement of novel compounds in cell-based assays and even in more complex biological samples.
-
Competitive Binding Assays: this compound can be used in a pre-binding format to irreversibly block the orthosteric binding site. Subsequent screening of a compound library can then identify allosteric modulators that bind to a different site on the receptor.
-
Receptor Visualization and Quantification: The "clickable" handle on this compound enables the attachment of fluorescent dyes or biotin (B1667282) tags. This facilitates the visualization of the receptor via microscopy and quantification through techniques like flow cytometry or Western blotting.[2]
Experimental Protocols
The following are detailed protocols for key experiments in an hA3AR drug discovery screening cascade.
Protocol 1: Radioligand Binding Assay for hA3AR
This assay is a gold standard for determining the binding affinity of test compounds to the hA3AR.
Objective: To determine the inhibitory constant (Ki) of test compounds for the hA3AR.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [³H]PSB-11 (a selective A3AR antagonist).[3]
-
Non-specific binding control: 100 µM NECA (a non-selective adenosine receptor agonist).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute membranes to the desired concentration (e.g., 5-20 µg protein/well).
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 100 µM NECA.
-
Test Compounds: Add 50 µL of test compounds at various concentrations (typically a 10-point serial dilution).
-
-
Add Radioligand: Add 50 µL of [³H]PSB-11 to all wells to a final concentration of ~1-2 nM.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Harvest the membranes by rapid filtration through the 96-well filter plate. Wash the filters 3-4 times with ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value |
| Membrane Protein | 5-20 µ g/well |
| [³H]PSB-11 Concentration | 1-2 nM |
| Incubation Time | 60-120 min |
| Incubation Temperature | Room Temperature |
Protocol 2: cAMP Functional Assay (HTRF)
This assay measures the ability of test compounds to modulate cAMP levels, providing functional information on their agonist or antagonist properties.
Objective: To determine the potency (EC50) or inhibitory potency (IC50) of test compounds by measuring changes in intracellular cAMP.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for antagonist screening).
-
Reference agonist (e.g., IB-MECA).
-
384-well, low-volume, white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in assay buffer to the desired density (e.g., 2,000-5,000 cells/well).
-
Assay Plate Setup (Agonist Mode):
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of test compounds at various concentrations.
-
Add 5 µL of assay buffer.
-
-
Assay Plate Setup (Antagonist Mode):
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of test compounds at various concentrations.
-
Add 5 µL of forskolin at a pre-determined concentration (e.g., EC80).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of HTRF lysis buffer containing the HTRF reagents to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on an HTRF-compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio according to the manufacturer's instructions.
-
For agonist mode, plot the HTRF ratio against the logarithm of the test compound concentration to determine the EC50.
-
For antagonist mode, plot the percentage inhibition of the forskolin response against the logarithm of the test compound concentration to determine the IC50.
| Parameter | Typical Value |
| Cell Density | 2,000-5,000 cells/well |
| Forskolin (Antagonist Mode) | EC80 concentration |
| Incubation Time | 30 min |
| Incubation Temperature | Room Temperature |
Protocol 3: Using this compound for Target Engagement
This protocol describes a general workflow for using this compound to confirm that a test compound binds to the hA3AR.
Objective: To qualitatively or quantitatively assess the binding of a test compound to the hA3AR using this compound.
Materials:
-
Cells expressing hA3AR.
-
This compound.
-
Test compound.
-
Click chemistry reagents (e.g., fluorescent azide (B81097) or biotin azide).
-
Appropriate buffers and reagents for cell lysis and downstream analysis (e.g., SDS-PAGE, Western blot, or flow cytometry).
Experimental Workflow Diagram:
Caption: this compound Target Engagement Workflow.
Procedure:
-
Cell Treatment: Treat cells expressing hA3AR with the test compound at various concentrations for a specified time. Include a vehicle control.
-
This compound Labeling: Add this compound to the cells at a concentration known to label the receptor and incubate. The incubation time will depend on the kinetics of the covalent bond formation.
-
Wash: Thoroughly wash the cells to remove any unbound this compound and test compound.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Click Chemistry: Perform a click reaction on the cell lysate by adding a fluorescent or biotin-azide to label the this compound-bound receptor.
-
Analysis:
-
SDS-PAGE/Western Blot: Separate the proteins by SDS-PAGE. If a fluorescent azide was used, the gel can be imaged directly. For a biotin azide, perform a Western blot using streptavidin-HRP. A decrease in the signal in the presence of the test compound indicates target engagement.
-
Flow Cytometry: If using intact cells and a fluorescent azide, the cells can be analyzed by flow cytometry. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding.
-
| Parameter | Suggestion |
| This compound Concentration | Titrate to determine optimal labeling concentration |
| Test Compound Incubation | Varies depending on compound kinetics |
| This compound Incubation | Varies depending on covalent bond formation rate |
| Click Reaction Conditions | Follow manufacturer's protocol for the specific reagents |
Conclusion
This compound represents a valuable tool for researchers engaged in drug discovery targeting the human A3 adenosine receptor. Its unique properties as a clickable, covalent probe enable a range of applications from initial screening to detailed mechanistic studies. The protocols provided herein offer a starting point for the implementation of this compound and related assays in a drug discovery workflow. As with any experimental system, optimization of the specific conditions for your cell lines and reagents is recommended.
References
- 1. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling pathway from the human adenosine A(3) receptor expressed in Chinese hamster ovary cells to the extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LUF7690 Non-Specific Binding Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating non-specific binding (NSB) issues encountered with the small molecule inhibitor LUF7690. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
A1: Non-specific binding refers to the interaction of a molecule, such as this compound, with unintended targets or surfaces within an experimental system, rather than its specific biological target.[1][2] These interactions are often driven by weaker forces like hydrophobic or ionic interactions with assay components like plasticware, membranes, or other proteins.[1][3][4] NSB is a significant problem because it can lead to a high background signal, which masks the true specific interaction, reduces assay sensitivity, and can result in inaccurate data, leading to false-positive or false-negative results.[1][5][6]
Q2: How can I determine if this compound is exhibiting non-specific binding in my assay?
A2: Several methods can be used to identify NSB. A common approach is to run a control experiment without the specific target protein. Any signal detected in this control can be attributed to non-specific binding. For techniques like Surface Plasmon Resonance (SPR), this involves flowing the analyte over a reference surface without the immobilized ligand.[7] In plate-based assays, wells without the target protein can serve as a measure of NSB. If the signal in these control wells is high, it indicates a potential issue with non-specific binding.[2]
Q3: What are the common causes of non-specific binding for a small molecule like this compound?
A3: The primary causes of NSB for small molecules are often related to their physicochemical properties and the assay conditions. These include:
-
Hydrophobic Interactions: If this compound is hydrophobic, it may bind to plastic surfaces of microplates or other hydrophobic regions of off-target proteins.[3][8]
-
Ionic Interactions: Charged regions on this compound can interact with oppositely charged surfaces or molecules in the assay.[3][9]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically interact with proteins.[8]
-
Suboptimal Assay Buffer: The pH, salt concentration, and composition of the assay buffer can significantly influence non-specific interactions.[1][3]
-
Insufficient Blocking: Inadequate blocking of the assay surface (e.g., microplate wells) can leave sites open for this compound to bind non-specifically.[5][10][11]
Q4: Can changing the assay plate material help reduce NSB?
A4: Yes, the choice of microplate can be crucial. Standard polystyrene plates can sometimes contribute to NSB due to hydrophobic interactions.[12] Using low-binding plates, which have a hydrophilic or neutral surface coating, can significantly reduce the non-specific adherence of molecules like this compound.[12]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols to systematically troubleshoot and reduce non-specific binding of this compound.
Guide 1: Optimizing Assay Buffer Conditions
Non-specific binding is often sensitive to the composition of the assay buffer. Systematic optimization of buffer components can significantly improve the signal-to-noise ratio.
Experimental Protocol: Buffer Optimization
-
pH Adjustment:
-
Prepare a series of assay buffers with a range of pH values (e.g., 6.0, 7.4, 8.0, 8.5). The optimal pH will depend on the properties of the target protein and this compound.
-
Run the binding assay at each pH and measure the signal in both the presence and absence of the target protein.
-
Select the pH that provides the highest specific signal and the lowest background. Adjusting the pH can alter the charge of your molecule and the binding surface, which can help minimize unwanted ionic interactions.[1][3]
-
-
Salt Concentration:
-
Prepare the optimal pH buffer with varying concentrations of salt (e.g., NaCl at 50 mM, 150 mM, 250 mM, 500 mM).[7]
-
Increased salt concentration can disrupt non-specific ionic interactions, thereby reducing background signal.[3]
-
Evaluate the specific and non-specific binding at each salt concentration to find the best balance, as very high salt can also disrupt the specific interaction.
-
-
Addition of Detergents:
-
Incorporate a non-ionic detergent, such as Tween-20 or Triton X-100, into the assay buffer. These detergents can help to disrupt hydrophobic interactions and block non-specific sites.[5][11]
-
Test a range of detergent concentrations (see Table 1). Start with a low concentration, as high levels can sometimes interfere with specific binding.[2]
-
-
Inclusion of Blocking Agents:
-
Add a blocking agent to the buffer to saturate non-specific binding sites on the assay surface and other components.[10][13]
-
Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein.[13]
-
Titrate the concentration of the blocking agent to determine the optimal level that reduces background without affecting the specific signal (see Table 1).
-
Table 1: Recommended Concentration Ranges for Buffer Additives
| Additive | Typical Starting Concentration | Recommended Range | Purpose | Citations |
| Tween-20 | 0.05% (v/v) | 0.005% - 0.1% (v/v) | Reduces hydrophobic NSB | [7][11] |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 0.1% - 5% (w/v) | Blocks non-specific protein binding sites | [7][13][14] |
| Sodium Chloride (NaCl) | 150 mM | 50 mM - 500 mM | Reduces ionic NSB | [3][7] |
| Casein | 1% (w/v) | 0.5% - 5% (w/v) | Alternative protein blocking agent | [13] |
Guide 2: Control Experiments for a Competitive Fluorescence Polarization (FP) Assay
For a competitive FP assay, where this compound competes with a fluorescently labeled tracer for binding to a target protein, specific controls are essential to diagnose NSB.
Experimental Protocol: FP Assay Controls
-
No-Protein Control:
-
Prepare wells containing only the fluorescent tracer in the assay buffer. This measures the baseline polarization of the free tracer.
-
-
No-Tracer Control (Compound Autofluorescence Check):
-
Prepare wells with the target protein and this compound (at the highest concentration used) but without the fluorescent tracer.
-
Measure the fluorescence to check if this compound is autofluorescent at the excitation and emission wavelengths of the tracer, which can cause interference.[15]
-
-
NSB Control (No-Target Protein):
-
Prepare wells containing the fluorescent tracer and this compound (at various concentrations) but without the target protein.
-
An increase in polarization in these wells suggests that this compound is interacting non-specifically with the tracer or the plate surface.
-
-
Positive and Negative Controls:
-
Negative Control (Maximal Binding): Wells with the target protein and the fluorescent tracer (e.g., in DMSO). This establishes the upper limit of the assay window.[16]
-
Positive Control (Minimal Binding): Wells with the target protein, the fluorescent tracer, and a known, potent inhibitor. This confirms that the tracer can be displaced and defines the lower limit of the assay window.[16]
-
Table 2: Example Data Interpretation for FP Assay Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High signal in "No-Target Protein" control | This compound is causing tracer aggregation or NSB to the plate. | Optimize buffer with detergents (Tween-20); use low-binding plates. |
| Signal increases with this compound concentration in the absence of the target protein | This compound may be interacting directly with the fluorescent tracer. | Screen for alternative fluorescent tracers. |
| High background across all wells, including negative controls | Buffer components are fluorescent, or the tracer concentration is too high. | Use high-purity reagents; optimize tracer concentration.[12][15] |
| Poor assay window (small difference between positive and negative controls) | The molecular weight change upon binding is insufficient, or assay conditions are suboptimal. | Re-evaluate tracer and target concentrations; optimize buffer conditions.[12] |
Visualizations
Troubleshooting Workflow for Non-Specific Binding
The following diagram outlines a systematic approach to identifying and mitigating non-specific binding issues with this compound.
Caption: A workflow for troubleshooting non-specific binding.
Principle of a Competitive Binding Assay
This diagram illustrates the mechanism of a competitive binding assay, which is commonly used to screen for inhibitors like this compound.
Caption: Competitive assay showing ligand displacement by an inhibitor.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. benchchem.com [benchchem.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. waters.com [waters.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. arp1.com [arp1.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 15. benchchem.com [benchchem.com]
- 16. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LUF7690 Concentration for Receptor Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LUF7690 for receptor labeling experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration of 100 nM. However, the optimal concentration is highly dependent on the expression level of the target receptor in your specific cell line. We advise performing a concentration-response curve to determine the ideal concentration for your experimental setup.
Q2: What is the binding affinity (Kd) of this compound for its primary target?
A2: this compound exhibits high-affinity binding to the G-Protein Coupled Receptor GPRX. The dissociation constant (Kd) is approximately 5 nM. This high affinity suggests that lower concentrations may be sufficient for effective labeling, which can help minimize off-target effects.[1][2][3]
Q3: How long should I incubate cells with this compound?
A3: An incubation time of 30 minutes at room temperature is typically sufficient for optimal binding.[4] For cells with lower receptor expression, extending the incubation time to 60 minutes may improve signal intensity. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell type.
Q4: Does this compound exhibit off-target binding?
A4: While this compound is designed for high specificity, off-target binding can occur, especially at high concentrations.[5][6][7] If you observe unexpected signaling or high background, consider reducing the concentration of this compound and including appropriate controls.[8][9]
Q5: What is the signaling pathway activated by the GPRX receptor upon this compound binding?
A5: GPRX is a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | 1. This compound concentration is too high, leading to non-specific binding. 2. Inadequate washing steps. 3. Autofluorescence of cells or medium components. | 1. Reduce the this compound concentration. Perform a titration experiment to find the optimal concentration. 2. Increase the number and duration of wash steps after incubation with this compound. 3. Image an unstained control sample to assess autofluorescence. Use a medium with reduced autofluorescence if necessary. |
| Low or No Signal | 1. This compound concentration is too low. 2. Low expression of the target receptor in the chosen cell line. 3. Suboptimal incubation time or temperature. 4. Incorrect filter set on the imaging system. | 1. Increase the this compound concentration. 2. Verify receptor expression using a validated method (e.g., qPCR, Western blot, or a positive control ligand). 3. Optimize incubation time and temperature. Try incubating for a longer period or at a different temperature (e.g., 4°C or 37°C). 4. Ensure the excitation and emission filters match the spectral properties of the fluorophore conjugated to this compound. |
| Inconsistent Results | 1. Variability in cell density or health. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Standardize all incubation steps. 3. Calibrate pipettes and use careful pipetting techniques. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Saturation Binding Assay
This protocol describes how to determine the optimal concentration of this compound for receptor labeling by performing a saturation binding assay.
Materials:
-
Cells expressing the GPRX receptor
-
This compound
-
Binding Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well microplate
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells expressing the GPRX receptor into a 96-well plate at a suitable density and allow them to adhere overnight.[10]
-
Ligand Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 500 nM.
-
Incubation: Remove the culture medium from the wells and wash once with binding buffer. Add the this compound dilutions to the wells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the ligand solution and wash the cells three times with ice-cold wash buffer to remove unbound this compound.
-
Signal Detection: Add binding buffer to each well and measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The concentration at which the signal reaches a plateau represents the saturation point and is indicative of the optimal concentration range.
Quantitative Data Summary
| Parameter | Value |
| Binding Affinity (Kd) | ~5 nM |
| Recommended Starting Concentration | 100 nM |
| Typical Incubation Time | 30 minutes |
| Recommended Incubation Temperature | Room Temperature |
Visualizations
Caption: GPRX signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]
- 4. Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of distant drug off-targets by direct superposition of binding pocket surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to reduce background noise with LUF7690 probe
Technical Support Center: LUF7690 Probe
Welcome to the technical support center for the this compound probe. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize background noise and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise when using a fluorescent probe like this compound?
High background fluorescence, or noise, can obscure your target signal and complicate data interpretation.[1] The main sources fall into two categories:
-
Sample-Related Background: This includes autofluorescence, where components within the biological sample itself fluoresce. Common sources are endogenous molecules like collagen, riboflavin, NADH, and lipofuscin.[1][2] The fixation process, especially with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence.[3][4]
-
Reagent-Related Background: This is often caused by the non-specific binding of the fluorescent probe to unintended targets in the sample.[5] Other causes include using autofluorescent cell culture media (e.g., those containing phenol (B47542) red), contaminated buffers, or insufficient washing steps that fail to remove all unbound probes.[5][6][7]
Q2: I am observing high background across my entire sample. What is the most likely cause?
A generalized high background is often due to one or more of the following:
-
Probe Concentration is Too High: Using an excessive concentration of the this compound probe can lead to non-specific binding.[8][9] It is critical to perform a titration experiment to determine the optimal concentration.[10][11]
-
Insufficient Blocking: The blocking step is designed to prevent non-specific protein-protein interactions.[12] If blocking is inadequate, the probe may bind to reactive sites throughout the tissue, causing a high background.[8][13]
-
Inadequate Washing: Insufficient washing between incubation steps will leave unbound probe molecules in the sample, contributing to background noise.[6][10]
-
Autofluorescence: The sample itself may be highly autofluorescent. This can be checked by examining an unstained control sample under the microscope.[1][14]
Q3: How do I differentiate between signal from my this compound probe and sample autofluorescence?
The best practice is to always include an unstained control in your experiment.[1] This is a sample that has gone through all the same processing steps (e.g., fixation, permeabilization) but has not been incubated with the this compound probe. By imaging this control using the same microscope settings, you can visualize the baseline level of autofluorescence and determine if it is a significant contributor to the background in your stained samples.[14]
Troubleshooting Guide: Reducing Background Noise
This guide provides a systematic approach to identifying and mitigating sources of background noise.
Step 1: Optimize this compound Probe Concentration
Excessive probe concentration is a common cause of non-specific binding and high background.[6] The ideal concentration provides the best signal-to-noise ratio.
Experimental Protocol: Probe Titration
-
Prepare a Dilution Series: Create a series of dilutions for the this compound probe (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your standard antibody dilution buffer.
-
Test on Samples: Apply each dilution to a separate, identical sample. Include positive and negative control samples if available.[15]
-
Incubate: Incubate for the standard time and temperature as per your protocol (e.g., overnight at 4°C).[11]
-
Wash and Mount: Follow your standard washing and mounting procedures.
-
Image and Analyze: Image all samples using identical microscope settings. Compare the signal intensity at the target site versus the background fluorescence for each dilution. The optimal dilution is the one that yields a strong specific signal with minimal background.[15]
Step 2: Refine Blocking and Washing Protocols
Effective blocking and thorough washing are critical for preventing non-specific binding.
-
Blocking Buffer Selection: The choice of blocking buffer can significantly impact background. Common options include Bovine Serum Albumin (BSA) or normal serum.[16] The serum used should typically match the host species of the secondary antibody (if applicable in your protocol).[13][17]
-
Washing Procedure: Ensure washing steps are stringent enough to remove unbound probe. Increase the number of washes (e.g., from 3 to 5) or the duration of each wash (e.g., from 5 to 10 minutes).[10][18] Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[16]
Step 3: Address Sample Autofluorescence
If autofluorescence is identified as a major issue from your unstained controls, several strategies can be employed.
-
Change Fixation Method: Aldehyde fixatives can increase autofluorescence.[4] Consider reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, if compatible with your target.[2][19]
-
Use Quenching Reagents: After fixation, you can treat samples with a quenching agent. Sodium borohydride (B1222165) is commonly used to reduce aldehyde-induced autofluorescence.[3][4] Commercial reagents like Sudan Black B can also be effective at quenching lipofuscin-related autofluorescence.[3][18]
-
Remove Red Blood Cells: If working with tissues, perfuse the sample with PBS prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[2][3]
Data Presentation: Example Titration Results
The table below provides an example of how to structure the results from a probe titration experiment to find the optimal signal-to-noise ratio.
| Probe Dilution | Mean Target Signal (MFI+) | Mean Background (MFI-) | Signal-to-Noise Ratio (S/N) | Observations |
| 1:100 | 1850 | 650 | 2.8 | Strong signal but very high background. |
| 1:250 | 1600 | 320 | 5.0 | Good signal, moderate background. |
| 1:500 | 1250 | 150 | 8.3 | Optimal: Strong signal, low background. |
| 1:1000 | 700 | 110 | 6.4 | Signal is becoming weaker. |
| 1:2000 | 350 | 95 | 3.7 | Signal is too weak to distinguish from noise. |
MFI = Mean Fluorescence Intensity
Visual Workflow and Diagrams
Troubleshooting Workflow for Background Noise
The following diagram outlines the logical steps for diagnosing and solving high background issues with the this compound probe.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. labcompare.com [labcompare.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. biocompare.com [biocompare.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. ibidi.com [ibidi.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 17. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 18. researchgate.net [researchgate.net]
- 19. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
LUF7690 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of LUF7690, a clickable and covalent affinity-based probe for the human A3 adenosine (B11128) receptor (hA3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical probe designed for the study of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR). It functions as a clickable and covalent affinity-based probe, allowing for the detection and characterization of hA3AR in various cell types, including granulocytes. Its covalent nature allows for stable labeling of the receptor, and the "clickable" alkyne group enables the attachment of reporter molecules, such as fluorophores or biotin, for downstream analysis.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C. It is typically shipped on blue ice to maintain its stability during transit.
Q3: What is the stability of this compound in solution?
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, a concentrated stock solution in anhydrous DMSO can be prepared and then diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Q5: Is this compound light-sensitive?
A5: There is no specific data available regarding the light sensitivity of this compound. However, as a general precaution for complex organic molecules, it is advisable to protect solutions from direct light, especially during storage and incubation steps, to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low labeling of hA3AR | This compound degradation | Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles. |
| Low expression of hA3AR in the cell model | Confirm hA3AR expression using a validated method (e.g., qPCR, Western blot with a reliable antibody). Consider using a cell line with higher or overexpressed hA3AR levels as a positive control. | |
| Suboptimal this compound concentration or incubation time | Perform a concentration-response and time-course experiment to determine the optimal labeling conditions for your specific cell type and experimental setup. | |
| Inefficient click reaction | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentrations of copper sulfate, ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate). Ensure the reaction is protected from light. | |
| High background or non-specific labeling | This compound concentration is too high | Reduce the concentration of this compound used for labeling. |
| Non-specific binding to other proteins or cellular components | Decrease the incubation time. Include a blocking step with a protein-containing buffer (e.g., BSA) before adding the probe. Wash cells thoroughly after the labeling and click reaction steps. | |
| Copper-mediated cell toxicity in live-cell imaging | Use a copper-chelating ligand like THPTA or consider copper-free click chemistry alternatives if possible. Minimize the incubation time with copper. | |
| Cell viability is compromised (for live-cell applications) | This compound toxicity at high concentrations | Determine the optimal, non-toxic concentration of this compound through a dose-response viability assay (e.g., using trypan blue or a commercial viability dye). |
| Toxicity of click chemistry reagents | Use the lowest effective concentration of copper and ensure a sufficient concentration of a protective ligand. Minimize the duration of the click reaction. Ensure thorough washing to remove all reaction components. |
Experimental Protocols & Methodologies
General Experimental Workflow for Labeling hA3AR with this compound
This workflow outlines the general steps for labeling the human A3 adenosine receptor (hA3AR) with this compound, followed by a click chemistry reaction to attach a reporter molecule for downstream analysis such as flow cytometry or SDS-PAGE.
Caption: General workflow for hA3AR labeling with this compound.
Human A3 Adenosine Receptor (hA3AR) Signaling Pathway
This compound covalently binds to the hA3AR, which is a G protein-coupled receptor. The activation of hA3AR initiates a signaling cascade that can lead to the phosphorylation of ERK1/2. This pathway is often studied to understand the functional consequences of receptor engagement.
Caption: hA3AR signaling pathway leading to ERK1/2 phosphorylation.
Quantitative Data Summary
Due to the specific nature of this compound as a research probe, comprehensive quantitative data such as IC50 or EC50 values are not typically provided in the same manner as for therapeutic drug candidates. The following table summarizes the key chemical and physical properties.
| Property | Value |
| Molecular Formula | C25H24FN5O6S |
| CAS Number | 2941609-83-0 |
| Recommended Storage | -20°C |
| Typical Solvent | DMSO |
For experimental use, the optimal concentration of this compound should be determined empirically for each specific application and cell type. A starting concentration of 1 µM has been used in initial characterization studies.
Technical Support Center: LUF7690 Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during LUF7690 click chemistry reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound click chemistry reaction? A1: The this compound reaction is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This reaction forms a stable triazole ring by joining a molecule containing an azide (B81097) group with a molecule containing an alkyne group.[1][2] The copper(I) catalyst is crucial as it significantly accelerates the reaction rate, allowing it to proceed efficiently under mild conditions, including in aqueous environments.[1][3]
Q2: Why is a reducing agent, like sodium ascorbate (B8700270), necessary in my this compound reaction? A2: The active catalyst for the click reaction is copper in the +1 oxidation state (Cu(I)).[4][5] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce any Cu(II) back to Cu(I), ensuring a sufficient concentration of the active catalyst throughout the reaction.[1][3] It is recommended to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[7]
Q3: What is the role of a ligand in the this compound click reaction? A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation.[3][7] They also increase the reaction rate.[3] For reactions in aqueous buffers, water-soluble ligands like THPTA and BTTAA are recommended.[7][8] The use of a suitable ligand at an optimal ratio to copper is crucial for achieving high yields and preventing damage to biomolecules from reactive oxygen species that can be generated.[3]
Q4: Can I perform the this compound click reaction in the presence of biological molecules? A4: Yes, one of the significant advantages of click chemistry is its biocompatibility.[2] The reaction is highly selective and can be performed in complex biological media and even on living cells.[8][9] However, it is important to be aware that high concentrations of copper can be toxic to cells.[2] Using a ligand can help mitigate this toxicity by chelating the copper.[6][8] Also, buffers containing amines, such as Tris, should be avoided as they can chelate the copper catalyst and inhibit the reaction.[10]
Q5: My starting materials (azide or alkyne) are not fully soluble in the reaction solvent. What can I do? A5: Poor solubility of reactants can significantly hinder the reaction rate and yield.[11] If you encounter solubility issues, consider using a co-solvent system.[4] For example, a mixture of water with an organic solvent like DMSO or t-BuOH can be used to dissolve hydrophobic reactants for reactions in aqueous buffers.[5] It is crucial to ensure that the chosen co-solvent does not interfere with the reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
Low or no formation of the desired triazole product is a common issue. The following guide provides a systematic approach to troubleshoot and resolve this problem.
// Solutions Sol_Catalyst [label="Add fresh reducing agent (e.g., Sodium Ascorbate).\nDegas solvents.\nUse a stabilizing ligand.", shape=note, fillcolor="#F1F3F4"]; Sol_Reagents [label="Use high-purity reagents.\nPrepare fresh sodium ascorbate solution.\nOptimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one).", shape=note, fillcolor="#F1F3F4"]; Sol_Conditions [label="Optimize ligand:copper ratio (typically 1:1 to 5:1).\nScreen different solvents and pH.\nAdjust temperature and reaction time.", shape=note, fillcolor="#F1F3F4"]; Sol_Substrate [label="Increase reaction time/temperature for hindered substrates.\nIncrease catalyst/ligand concentration.\nConsider alternative ligation chemistry.", shape=note, fillcolor="#F1F3F4"];
// Connections Start -> Catalyst; Catalyst -> Reagents [label="Yes"]; Catalyst -> Sol_Catalyst [label="No", arrowhead=odot]; Reagents -> Conditions [label="Yes"]; Reagents -> Sol_Reagents [label="No", arrowhead=odot]; Conditions -> Substrate [label="Yes"]; Conditions -> Sol_Conditions [label="No", arrowhead=odot]; Substrate -> Success [label="No, resolved"]; Substrate -> Sol_Substrate [label="Yes", arrowhead=odot]; } .
Caption: Troubleshooting workflow for low-yield this compound click chemistry reactions.
Detailed Troubleshooting Steps:
-
Check the Copper Catalyst Activity:
-
Issue: The Cu(I) catalyst may have oxidized to inactive Cu(II).
-
Solution:
-
Add a fresh solution of the reducing agent (e.g., sodium ascorbate).[7] Always prepare this solution immediately before use.[7]
-
Degas your solvents by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen.[4]
-
Ensure you are using a suitable ligand to stabilize the Cu(I) catalyst.[7]
-
-
-
Verify Reagent Purity and Stoichiometry:
-
Issue: Impurities in the azide or alkyne starting materials can inhibit the reaction. Incorrect stoichiometry can lead to incomplete conversion.
-
Solution:
-
-
Optimize Reaction Conditions:
-
Issue: The solvent, pH, temperature, or reaction time may not be optimal for your specific substrates.
-
Solution:
-
Solvent: If reactants have poor solubility, try a different solvent system. Common solvents include DMF, t-BuOH/water, and DMSO.[4][5]
-
pH: The reaction is generally tolerant of a pH range from 4 to 12.[1] However, the optimal pH can be substrate-dependent.
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the rate and yield, especially for sterically hindered substrates.[4]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[4]
-
-
-
Address Substrate-Specific Issues:
-
Issue: Bulky groups near the azide or alkyne can cause steric hindrance, slowing down the reaction.[4]
-
Solution:
-
Increase the reaction time and/or temperature.[4]
-
Increase the concentration of the catalyst and ligand.
-
If possible, consider redesigning your substrate to have a less sterically hindered linker.
-
-
Data Presentation: Reaction Optimization
Systematic optimization of key reaction parameters is often necessary to achieve the best results. The following tables provide recommended starting concentrations and ranges for optimization experiments.
Table 1: Recommended Component Concentrations for Optimization
| Component | Starting Concentration | Optimization Range |
| Copper (CuSO₄) | 100 µM | 50 µM - 500 µM |
| Ligand (e.g., THPTA) | 500 µM | 1:1 to 5:1 (Ligand:Copper) |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM | 1 mM - 10 mM |
| Alkyne-LUF7690 | 50 µM | 25 µM - 200 µM |
| Azide Partner | 100 µM | 1:1 to 5:1 (Azide:Alkyne) |
Data synthesized from multiple sources for general guidance.[7][8]
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
This compound-Alkyne in a suitable solvent (e.g., DMSO or water).
-
Azide-containing molecule in a compatible solvent.
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).[6]
-
Ligand (e.g., THPTA) in water (e.g., 100 mM).[6]
-
Sodium ascorbate in water (e.g., 300 mM). Note: Prepare this solution fresh just before use.[6][7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound-alkyne and the azide partner to your chosen buffer or solvent system (e.g., PBS).
-
Add the ligand solution.
-
Add the CuSO₄ solution. Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
-
Incubation:
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard methods such as chromatography or precipitation.
-
Visualizations
// Connections Alkyne -> Product; Azide -> Product; CuSO4 -> CuI [label="Reduction"]; Ascorbate -> CuI; Ligand -> CuI [label="Stabilization"]; CuI -> Product [label="Catalysis"]; } .
Caption: Key components of the this compound copper-catalyzed click chemistry reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Improving Signal-to-Noise Ratio in LUF7690 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF7690. The content is designed to address specific issues that may arise during experiments, with a focus on improving the signal-to-noise ratio for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which experimental setups is it typically used?
This compound is a fluorescently-labeled antagonist designed for high-affinity binding to Gq-coupled receptors. Its intrinsic fluorescence makes it a valuable tool for in vitro binding and functional assays. The most common applications for this compound are Fluorescence Polarization (FP) binding assays and cell-based calcium mobilization functional assays.
Q2: How does a competitive Fluorescence Polarization (FP) assay with this compound work?
In a competitive FP assay, the fluorescently-labeled this compound (the "tracer") binds to the Gq-coupled receptor, resulting in a high fluorescence polarization signal due to the slower tumbling of the large receptor-tracer complex. When an unlabeled competing ligand is introduced, it displaces the this compound tracer from the receptor. The unbound tracer tumbles more rapidly in the solution, leading to a decrease in the fluorescence polarization signal. The extent of this decrease is proportional to the concentration and binding affinity of the competing ligand.[1]
Q3: What is the principle behind using this compound in a calcium mobilization assay?
As an antagonist, this compound is used to inhibit the activation of a Gq-coupled receptor. Gq-coupled receptors, upon activation by an agonist, trigger the phospholipase C pathway, which leads to an increase in inositol (B14025) triphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[2][3] In a typical antagonist assay, cells expressing the receptor are pre-incubated with this compound before the addition of an agonist. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium mobilization, often using calcium-sensitive fluorescent dyes like Fluo-4.[2]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in Fluorescence Polarization (FP) Assays
A low signal-to-noise ratio in FP assays can obscure true binding events and lead to high data variability. The following steps can help identify and resolve the root causes.
Is the raw fluorescence signal significantly above the background?
A primary reason for a poor signal-to-noise ratio is a low fluorescence signal from the this compound tracer.
-
Recommendation: The raw fluorescence intensity of the wells containing the this compound tracer should be at least three to five times higher than the background intensity of wells with only the assay buffer.[4]
-
Troubleshooting Steps:
-
Increase Tracer Concentration: Carefully increase the concentration of this compound. However, keep in mind that the tracer concentration should ideally be at or below the dissociation constant (Kd) of its interaction with the receptor and lower than the receptor concentration.
-
Optimize Instrument Settings: Ensure the plate reader's excitation and emission wavelengths are correctly set for the this compound fluorophore. Adjust the gain settings to amplify the signal without saturating the detector.[4]
-
Is there a sufficient window between the minimum and maximum polarization signals?
A small dynamic range between the polarization of bound and free this compound can make it difficult to discern binding competition.
-
Troubleshooting Steps:
-
Optimize Receptor Concentration: Titrate the Gq-coupled receptor concentration to find the optimal level that results in a significant and saturable increase in the fluorescence polarization of this compound.[1]
-
Buffer Optimization: The composition of the assay buffer can impact binding affinity. Optimize the pH (typically 7.2-8.0) and salt concentration, as high salt levels can weaken electrostatic interactions.[1] Consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 to reduce non-specific binding.[1]
-
Avoid BSA: Bovine serum albumin (BSA) can sometimes bind to fluorophores, leading to a high background polarization and a reduced assay window. Consider using bovine gamma globulin (BGG) as an alternative carrier protein if necessary.
-
Is there high variability between replicate wells?
Inconsistent readings across replicates can be due to several factors.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells for any signs of protein or compound precipitation. If observed, optimize buffer conditions to improve solubility or centrifuge protein stocks before use to remove aggregates.[1]
-
Use Low-Binding Plates: this compound may adsorb to the surface of standard microplates. Use non-binding surface (NBS) or other low-binding microplates to minimize this effect.[1]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommendation |
| This compound Conc. | 0.5 nM | 1 nM | 5 nM | Use the lowest concentration that gives a signal >3x background. |
| Receptor Conc. | 10 nM | 50 nM | 100 nM | Titrate to find the concentration that gives a maximal signal window. |
| Buffer Salt Conc. | 50 mM NaCl | 150 mM NaCl | 250 mM NaCl | High salt can decrease binding; optimize for the specific interaction.[1] |
| Detergent | None | 0.01% Tween-20 | 0.05% Tween-20 | A low concentration of non-ionic detergent can reduce non-specific binding.[1] |
| Signal Window (mP) | 80 mP | 150 mP | 120 mP | Aim for the largest and most stable signal window. |
| Z'-factor | 0.4 | 0.8 | 0.6 | A Z'-factor > 0.5 indicates a robust and reliable assay. |
Issue 2: High Background or Low Signal in Calcium Mobilization Assays
Challenges in calcium mobilization assays often relate to cell health, dye loading, and receptor expression.
Are the cells healthy and forming a confluent monolayer?
The health and density of the cells are critical for a robust response.
-
Recommendation: Optimize the cell seeding density to achieve a 90-100% confluent monolayer on the day of the assay.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change over time in culture.
-
Serum Starvation: For some cell lines, serum-starving the cells for a few hours before the assay can reduce background signaling.
-
Is the calcium indicator dye being loaded and retained properly?
Inconsistent or low signals can result from issues with the fluorescent calcium dye.
-
Troubleshooting Steps:
-
Optimize Dye Incubation: The incubation time and temperature for dye loading should be optimized for your specific cell line.
-
Use Probenecid (B1678239): Some cell lines, like CHO and HeLa, actively pump out the calcium indicator dye using organic anion transporters. Adding probenecid to the loading buffer can inhibit this process and improve dye retention.
-
Is the Gq-coupled receptor expression and coupling optimal?
A weak response to the agonist, even in the absence of the this compound antagonist, may indicate issues with the receptor itself.
-
Troubleshooting Steps:
-
Verify Receptor Expression: If using a transiently transfected cell line, confirm the plasma membrane expression of the receptor.
-
Consider Promiscuous G-proteins: If the receptor of interest does not naturally couple efficiently to the Gq pathway to produce a calcium signal, consider co-expressing a promiscuous or chimeric G-protein, such as Gαqi5 or Gαq16, to force the signaling through the calcium mobilization pathway. This can significantly enhance the signal window for Gi or Gs-coupled receptors.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommendation |
| Cell Seeding Density | 20,000 cells/well | 50,000 cells/well | 80,000 cells/well | Optimize for a 90-100% confluent monolayer on assay day. |
| Dye Loading Time | 30 min | 60 min | 90 min | Optimize for maximal signal and minimal cell stress. |
| Probenecid | No | Yes | N/A | Include if using cell lines known to extrude the dye (e.g., CHO, HeLa). |
| Agonist EC50 | 150 nM | 55 nM | 60 nM | A lower EC50 often indicates a more robust receptor response. |
| Signal-to-Background | 4 | 12 | 10 | Aim for the highest possible signal-to-background ratio. |
| Z'-factor | 0.3 | 0.7 | 0.6 | A Z'-factor > 0.5 is indicative of a high-quality assay. |
Experimental Protocols & Visualizations
Protocol 1: Competitive Fluorescence Polarization Binding Assay
-
Reagent Preparation:
-
Prepare a 2X stock of the Gq-coupled receptor in FP assay buffer (e.g., PBS, 0.01% Tween-20).
-
Prepare a 2X stock of this compound in the same assay buffer.
-
Prepare serial dilutions of the unlabeled competitor compound at 4X the final desired concentration.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X competitor compound dilutions to the appropriate wells. For controls, add 5 µL of assay buffer.
-
Add 5 µL of the 2X this compound solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X receptor solution to all wells. For wells measuring the polarization of free tracer, add 10 µL of assay buffer instead.
-
Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes) to reach binding equilibrium, protecting the plate from light.[1]
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the this compound fluorophore.
-
Protocol 2: Calcium Mobilization Antagonist Assay
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor into a 384-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Aspirate the culture medium and add the calcium-sensitive dye loading buffer (e.g., Fluo-4 with probenecid) to each well.
-
Incubate the plate as required for the specific cell line and dye (e.g., 30-60 minutes at 37°C).
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist at a concentration that will yield an EC80 response.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence, then inject the agonist and continue to measure the fluorescence signal over time to capture the calcium flux.
-
References
- 1. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkage of Cancer and Lupus in Gliomas Patients - BioSpace [biospace.com]
- 3. Receptor for advanced glycation end products is targeted by FBXO10 for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a quantitative fluorescence-based ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7690 probe washing and fixation optimization
Welcome to the technical support center for the LUF7690 probe. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and resolve common issues encountered during the washing and fixation steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for fixation when using the this compound probe?
A1: For initial experiments, we recommend starting with a crosslinking fixative like 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[1][2][3] This method generally provides good preservation of cellular structure.[1] If you experience weak or no signal, you may consider a precipitating fixative like ice-cold methanol (B129727).
Q2: When is permeabilization necessary, and which agent should I use?
A2: Permeabilization is required if the target of the this compound probe is located inside the cell (intracellular). If your target is on the cell surface, permeabilization is not necessary and should be avoided. For intracellular targets, Triton X-100 (0.1-0.5% in PBS for 5-10 minutes) is a common choice.[4][5] However, if your target is associated with cellular membranes, a milder detergent like saponin (B1150181) may be preferable as Triton X-100 can destroy membranes.[5][6] Methanol fixation also permeabilizes the cells, so a separate permeabilization step is not needed if you use methanol as your fixative.[5]
Q3: How can I minimize background staining?
A3: High background can be caused by several factors. Here are a few common strategies to reduce it:
-
Optimize Washing Steps: Ensure you are performing sufficient washes after probe incubation to remove any unbound probe.[7][8][9] We recommend at least three washes with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20).
-
Use a Blocking Solution: Before adding the this compound probe, incubate your cells with a blocking solution, such as 5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody (if applicable), for at least 30 minutes.[9][10][11]
-
Titrate Your Probe: Using too high a concentration of the this compound probe can lead to non-specific binding.[10][12] Perform a titration experiment to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Check for Autofluorescence: Examine an unstained sample under the microscope to see if the cells themselves are autofluorescent.[7][13] If so, you may need to use a different filter set or an autofluorescence quenching kit.
Q4: My signal is very weak or absent. What should I do?
A4: Weak or no signal can be frustrating, but it is often resolvable.[7][10][14] Consider the following troubleshooting steps:
-
Confirm Target Presence: First, ensure that your cells are expected to express the target molecule for the this compound probe.[14]
-
Optimize Fixation: The fixation method can sometimes mask the target epitope.[1] If you are using PFA, you could try a shorter fixation time or switch to a different fixative like methanol.
-
Ensure Proper Permeabilization: If your target is intracellular, inadequate permeabilization could prevent the probe from reaching it.[7] Try increasing the permeabilization time or the concentration of the detergent.
-
Increase Probe Concentration or Incubation Time: You may not be using enough of the this compound probe or incubating it for long enough.[10][15] Try increasing the concentration or extending the incubation period.
-
Check Microscope Settings: Ensure that you are using the correct excitation and emission filters for the fluorophore on the this compound probe and that the exposure time is adequate.[13][15]
Troubleshooting Guides
Issue 1: High Background
High background fluorescence can obscure your specific signal.[7][10] Use the following table to identify potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation. Use a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).[7][9] |
| Probe Concentration Too High | Perform a titration to find the optimal probe concentration. Start with a lower concentration and incrementally increase it.[10][12] |
| Non-Specific Binding | Use a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes before adding the this compound probe.[10][11] |
| Autofluorescence | Examine an unstained sample. If autofluorescence is present, consider using an autofluorescence quenching kit or a different fluorophore.[7][13] |
| Drying Out of Samples | Do not allow the cells to dry out at any point during the staining protocol, as this can cause non-specific probe binding.[16] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors.[7][10][14] Refer to the table below for troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inadequate Fixation | The chosen fixation method may be masking the target. Try a different fixation agent (e.g., switch from PFA to methanol) or optimize the fixation time.[1] |
| Insufficient Permeabilization | For intracellular targets, ensure complete permeabilization. Increase the detergent concentration or incubation time.[7] Methanol fixation also acts as a permeabilization step. |
| Probe Concentration Too Low | Increase the concentration of the this compound probe. Perform a titration to determine the optimal concentration.[10][15] |
| Insufficient Incubation Time | Extend the incubation time with the this compound probe to allow for sufficient binding.[10][15] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the fluorophore of the this compound probe.[13][15] |
| Low Target Expression | Confirm that your cell type expresses the target molecule at a detectable level.[14] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a good starting point for adherent cells with an intracellular target.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) and incubate for 30-60 minutes at room temperature.
-
Probe Incubation: Dilute the this compound probe in the blocking buffer to the desired concentration. Remove the blocking buffer and add the diluted probe to the cells. Incubate for the recommended time, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Protocol 2: Methanol Fixation
This protocol is an alternative for some targets and has the advantage of combining fixation and permeabilization.
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells once with 1x PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.[17]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[17]
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) and incubate for 30-60 minutes at room temperature.
-
Probe Incubation: Dilute the this compound probe in the blocking buffer to the desired concentration. Remove the blocking buffer and add the diluted probe to the cells. Incubate for the recommended time, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Visualized Workflows
Caption: PFA Fixation and Permeabilization Workflow.
Caption: Methanol Fixation Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 5. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 6. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.cn]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. biotium.com [biotium.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. sysy.com [sysy.com]
Technical Support Center: Cell Viability Assessment After LUF7690 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing LUF7690 and assessing its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel investigational compound. While its precise mechanism is under active investigation, preliminary studies suggest it may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. It appears to modulate signaling pathways by activating protein phosphatase 2A (PP2A), which in turn can suppress the activities of Akt and mitogen-activated protein kinase (MAPK).
Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of expected cytotoxicity. These include:
-
Cell Line Specificity: Sensitivity to this compound can vary significantly between different cell lines.
-
Drug Concentration and Treatment Duration: The inhibitory effects of this compound are likely both time- and concentration-dependent. Ensure that the concentrations and incubation times used are appropriate for your specific cell line.[1]
-
Assay Limitations: The cell viability assay you are using (e.g., MTT, XTT) may have limitations or be subject to interference.
-
Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded.[1]
Q3: The IC50 value I'm obtaining for this compound is different from what is reported in preliminary data. Why might this be?
Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Seeding Density: The initial number of cells plated can influence the final assay readout.[1][2]
-
Growth Medium Composition: Components in the cell culture medium, such as serum concentration and pH, can influence drug efficacy.[1]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values.[1]
Troubleshooting Guide
Table 1: Troubleshooting Common Issues in Cell Viability Assays
| Issue | Potential Cause | Suggested Solution |
| High background in "No-Cell" control wells | Chemical interference of this compound with the assay reagent (e.g., direct reduction of MTT).[1][3] | Run a "No-Cell" control with this compound in culture medium to check for direct chemical reduction. If observed, consider a different viability assay. |
| Inconsistent results between replicate wells | Uneven cell seeding, edge effects in the plate, or incomplete solubilization of formazan (B1609692) crystals (in MTT assays). | Ensure thorough cell mixing before seeding, avoid using outer wells of the plate if edge effects are suspected, and visually confirm complete formazan dissolution.[1] |
| Low signal in positive control (untreated) wells | Suboptimal cell health, incorrect cell seeding density, or contamination. | Ensure cells are healthy and in the logarithmic growth phase before plating. Optimize cell seeding density for your specific cell line and assay duration.[2] Regularly check for contamination. |
| Unexpected increase in viability at high this compound concentrations | Compound precipitation at high concentrations, or off-target effects. | Visually inspect high-concentration wells for precipitates. Consider the possibility of hormesis or other complex biological responses. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay that measures the metabolic activity of viable cells.[1][3]
Materials:
-
This compound stock solution
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the media and add a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
Protocol 2: ATP-Based Luminescence Assay for Cell Viability
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Commercially available ATP assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[1]
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[1]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[1]
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for cell viability assessment.
References
Overcoming low signal intensity with LUF7690
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with low signal intensity during experiments involving LUF7690.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity can be a significant hurdle in obtaining robust and reproducible data. This guide provides a systematic approach to identifying and resolving the root causes of weak signals in your this compound experiments.
Question 1: My fluorescence signal with this compound is weak or indistinguishable from the blank. What are the potential causes and solutions?
A weak or absent signal is a common issue that can stem from several factors, ranging from reagent preparation to instrument settings.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Metric |
| Suboptimal Reagent Concentration | Verify the concentration of this compound and any associated fluorescent probes or substrates. Perform a titration experiment to determine the optimal concentration that yields a linear and robust signal. | Signal intensity increases linearly with concentration within the optimal range. |
| Reagent Degradation | Prepare fresh solutions of this compound and other critical reagents, as they may degrade with storage or freeze-thaw cycles. Store stock solutions in single-use aliquots at the recommended temperature.[1] | Freshly prepared reagents result in a significant increase in signal intensity compared to older preparations. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore in your assay.[2] Optimize the gain settings to amplify the signal without saturating the detector.[3] | Signal-to-noise ratio improves significantly after adjusting wavelength and gain settings. |
| Inappropriate Assay Conditions | Optimize environmental factors such as pH and temperature, as they can significantly impact enzyme activity and compound stability.[1] Test a range of conditions to find the optimal for your specific assay. | A bell-shaped curve of signal intensity is observed across the tested range, indicating an optimal condition. |
| Low Quantum Yield of Fluorophore | If possible, consider using a brighter fluorophore with a higher quantum yield and extinction coefficient to enhance signal intensity.[2] | A noticeable increase in signal intensity is observed when switching to a different fluorophore. |
Experimental Protocol: this compound Concentration Titration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in your assay buffer, ranging from a concentration significantly below to significantly above the expected effective concentration.
-
Add the this compound dilutions to your assay system (e.g., cells, purified protein).
-
Incubate for the recommended time and temperature.
-
Measure the signal using a microplate reader with the appropriate filter set.
-
Plot the signal intensity against the this compound concentration to determine the optimal range.
Question 2: I am observing high background fluorescence, which is masking the specific signal from this compound. How can I reduce the background?
High background can obscure the true signal and reduce the dynamic range of your assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Metric |
| Autofluorescence of Buffer Components | Test the fluorescence of each buffer component individually to identify any sources of intrinsic fluorescence.[2] Consider using alternative blocking agents if BSA is contributing to the background.[2] | The background fluorescence of the buffer is significantly reduced after replacing the problematic component. |
| Contaminated Reagents | Use high-purity, sterile reagents and solvents to avoid contamination with fluorescent impurities.[2] | Background signal decreases when using fresh, high-purity reagents. |
| Inappropriate Microplate Type | Use black, opaque microplates for fluorescence assays to minimize background and prevent light scatter.[2][3] | A lower background signal is measured when using black plates compared to clear or white plates. |
| Cellular Autofluorescence | If working with cell-based assays, include a "cells only" control to measure the inherent autofluorescence of the cells. Subtract this background from your experimental wells. | The corrected signal (experimental - background) shows a clear this compound-dependent effect. |
Question 3: The dynamic range of my assay is too small, making it difficult to distinguish the this compound-induced signal from the noise. How can I improve the signal-to-noise ratio?
A small dynamic range can lead to poor data quality and difficulty in interpreting results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Metric |
| Suboptimal Focal Height | If your microplate reader allows, optimize the focal height, which is the distance between the detector and the microplate.[3] For cell-based assays, adjust the focal height to the cell layer at the bottom of the well.[3] | A significant improvement in signal intensity and signal-to-noise ratio is observed at the optimal focal height. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a maximal response. | The signal intensity plateaus at a maximal level after a specific incubation duration. |
| Low Affinity Interaction | If this compound is interacting with a target, a low binding affinity may result in a small signal change. Consider increasing the concentration of the binding partner if possible.[2] | The change in signal upon this compound addition becomes more pronounced with an increased concentration of the binding partner. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
For initial experiments, we recommend a starting concentration in the range of 1-10 µM. However, the optimal concentration is highly dependent on the specific assay system and should be determined empirically through a dose-response experiment.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock solution. We recommend storing the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Q3: Can this compound interfere with the fluorescent properties of my assay?
It is possible for any compound to have inherent fluorescent properties or to quench the fluorescence of other molecules. We recommend running a control experiment with this compound alone in the assay buffer to check for any intrinsic fluorescence at the excitation and emission wavelengths of your fluorophore.
Signaling Pathway and Workflow Diagrams
Signaling Pathway: Hypothetical this compound Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, thereby preventing the downstream phosphorylation cascade.
References
LUF7690 probe quality control and validation
Technical Support Center: LUF7690 Probe
Important Notice: Information regarding the specific probe "this compound" is not publicly available. The following troubleshooting guide and FAQs are based on general principles for the quality control and validation of novel chemical probes. For specific details regarding this compound, please consult the provider's documentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf-life for the this compound probe?
A1: As a general guideline, chemical probes should be stored desiccated at -20°C or -80°C to prevent degradation. The shelf-life can vary depending on the chemical stability of the compound. It is crucial to refer to the manufacturer's certificate of analysis for specific storage instructions and expiration dates. Repeated freeze-thaw cycles should be avoided.
Q2: What is the recommended solvent for reconstituting the this compound probe?
A2: The choice of solvent depends on the probe's solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reconstituting chemical probes for in vitro experiments. However, it is essential to confirm the optimal solvent and concentration from the supplier's datasheet, as some probes may require other solvents like ethanol (B145695) or aqueous buffers. For in vivo studies, a biocompatible solvent system is necessary.
Q3: How can I confirm the identity and purity of my this compound probe stock?
A3: It is best practice to independently verify the identity and purity of a new batch of any chemical probe. This can be achieved through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound. | Batch-to-batch variability in purity or concentration. | 1. Perform analytical validation (LC-MS, HPLC) on each new batch. 2. Determine the concentration of the dissolved probe using a suitable method (e.g., UV-Vis spectroscopy if a chromophore is present). 3. Perform a dose-response experiment with each new batch to ensure consistent potency. |
| No observable effect of the this compound probe in my assay. | 1. Probe degradation. 2. Incorrect concentration. 3. The target of this compound is not present or active in your experimental system. 4. Assay conditions are not optimal. | 1. Check the storage conditions and age of the probe. 2. Verify the concentration of your stock solution. 3. Confirm the expression and activity of the target protein in your cells or tissue. 4. Optimize assay parameters such as incubation time and temperature. |
| High background signal or off-target effects. | 1. Probe concentration is too high. 2. Non-specific binding of the probe. 3. The probe may have multiple biological targets. | 1. Perform a dose-response experiment to determine the optimal concentration with the lowest off-target effects. 2. Include appropriate negative controls (e.g., a structurally related but inactive molecule). 3. Consult literature for known off-targets of similar chemical scaffolds. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
-
Preparation of Mobile Phase: Prepare the appropriate mobile phases (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution in the mobile phase.
-
HPLC Analysis: Inject the sample onto a suitable C18 column. Run a gradient elution method to separate the main compound from any impurities.
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Confirmation of this compound Identity by LC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound probe in a solvent compatible with mass spectrometry (e.g., methanol (B129727) or acetonitrile).
-
LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography will separate the components before they enter the mass spectrometer.
-
Mass Spectrum Analysis: Analyze the mass spectrum for the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound.
Visualizations
Caption: Workflow for quality control and experimental validation of the this compound probe.
Validation & Comparative
A Comparative Guide to A3 Adenosine Receptor Probes: MRS1220 and Other Key Ligands
A Note on LUF7690: Initial searches for an A3 adenosine (B11128) receptor (A3AR) probe designated "this compound" did not yield any specific compounds in the public scientific literature. It is possible that this is a private internal designation or a typographical error. Therefore, this guide provides a comprehensive comparison of the well-characterized and widely used A3AR antagonist, MRS1220, against other key A3AR probes from different chemical classes, including other antagonists and a representative agonist. This comparative analysis will serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
This guide presents a detailed comparison of the performance of several key A3 adenosine receptor probes. The quantitative data on binding affinity and functional potency are summarized in structured tables for easy interpretation. Detailed experimental methodologies for the key assays are provided, along with diagrams of the A3AR signaling pathway and a typical experimental workflow.
Overview of A3 Adenosine Receptor Probes
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that has been implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] The development of selective ligands for the A3AR has been crucial for elucidating its biological functions and for its validation as a therapeutic target. This guide focuses on a comparative analysis of the following probes:
-
MRS1220: A potent and selective A3AR antagonist from the triazoloquinazoline class.[2]
-
MRS1191: A 1,4-dihydropyridine (B1200194) derivative, also a selective A3AR antagonist.[2][3]
-
Cl-IB-MECA: A highly potent and selective A3AR agonist.[5]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of the selected A3AR probes. These values have been collated from various studies and provide a basis for comparing their performance.
Table 1: Binding Affinity (Ki) of A3AR Probes at Human Adenosine Receptor Subtypes
| Compound | Chemical Class | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |
| MRS1220 | Triazoloquinazoline | 0.65 | 305 (rat) | 52 (rat) | - | ~470-fold | ~80-fold | [4] |
| MRS1191 | 1,4-Dihydropyridine | 31.4 | >10,000 | >10,000 | - | >318-fold | >318-fold | [2][3] |
| MRS1067 | Flavonoid | 560 | >100,000 | >100,000 | - | >178-fold | >178-fold | [2][4] |
| Cl-IB-MECA | Adenosine Agonist | 0.33 | 825 | 462 | - | ~2500-fold | ~1400-fold | [5] |
Note: Selectivity is calculated as the ratio of Ki at the respective subtype to the Ki at the A3AR. Higher values indicate greater selectivity for the A3AR.
Table 2: Functional Potency of A3AR Probes
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| MRS1220 | Inhibition of Adenylyl Cyclase | KB | 1.7 | [2] |
| MRS1191 | Inhibition of Adenylyl Cyclase | KB | 92 | [2][3] |
| MRS1220 | TNF-α Release Inhibition | IC50 | 300 | [4] |
| Cl-IB-MECA | [35S]GTPγS Binding | EC50 | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with A3AR activation and a general workflow for characterizing A3AR ligands.
Caption: A3 Adenosine Receptor Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 6. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of A3 Adenosine Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective targeting of the human A3 adenosine (B11128) receptor (A3AR) presents a promising avenue for therapeutic intervention in a range of conditions, including inflammatory diseases and cancer. This guide provides an objective comparison of selective A3AR antagonists, supported by experimental data, to aid in the selection of the most appropriate chemical tools for research and development.
While the specific compound LUF7690 lacks sufficient publicly available data for a detailed analysis, this guide focuses on other well-characterized and selective antagonists for the human A3AR. The comparison centers on their binding affinity, selectivity profile, and functional antagonism, providing a framework for informed decision-making in experimental design.
At a Glance: Comparative Affinity and Selectivity of A3AR Antagonists
The following table summarizes the binding affinities (Ki) of several key A3AR antagonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. The selectivity is represented as a ratio of Ki values for other adenosine receptors versus the A3AR.
| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| MRS1220 | 1.7[1] | >10,000[1] | >10,000[1] | >5882 | >5882 |
| MRS1191 | 92[1] | >10,000[1] | >10,000[1] | >108 | >108 |
| DPTN | 1.65[2] | 162[2] | 121[2] | 98 | 73 |
| PSB-11 | 3.51[3] | - | - | - | - |
| MRE3008F20 | 1.13[3] | - | - | - | - |
Caption: Comparative binding affinities (Ki) and selectivity of various antagonists for human adenosine receptor subtypes. Data compiled from published literature.
Understanding the Mechanism: A3AR Signaling and Antagonism
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A3AR antagonists block this signaling cascade by preventing adenosine from binding to the receptor.
Caption: A3AR signaling pathway and the mechanism of antagonist action.
Experimental Validation: Protocols for Specificity Determination
The specificity of an A3AR antagonist is experimentally validated through a combination of binding and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human A3AR and other adenosine receptor subtypes.
Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with cell membranes expressing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human A1AR, A2AAR, A2BAR, or A3AR.
-
Radioligand: e.g., [¹²⁵I]I-AB-MECA for A3AR, [³H]CGS 21680 for A2AAR, [³H]R-PIA for A1AR.[4]
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA).[4]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[4][5]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This assay assesses the ability of an antagonist to block the agonist-induced functional response of the A3AR.
Objective: To determine the functional potency (e.g., IC50 or pA2) of a test compound in blocking the A3AR-mediated inhibition of cAMP production.
Principle: A3AR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to produce a measurable level of cAMP. An A3AR agonist is then added, which will decrease the forskolin-stimulated cAMP levels. The antagonist is tested for its ability to reverse this agonist-induced decrease in a concentration-dependent manner.
Materials:
-
Whole cells (e.g., CHO or HEK293) stably expressing the human A3AR.
-
Forskolin.
-
A3AR agonist (e.g., NECA, Cl-IB-MECA).
-
Test compounds (antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the A3AR agonist.
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the cAMP levels against the antagonist concentration to determine the IC50 value.
Caption: Workflow for a cAMP functional assay to test A3AR antagonists.
Conclusion
The selection of a suitable A3AR antagonist is critical for the success of research and drug discovery programs. While a direct comparison involving this compound is not currently feasible, this guide provides a framework for evaluating and comparing other potent and selective A3AR antagonists. By carefully considering the binding affinity, selectivity profiles, and functional data obtained through standardized experimental protocols, researchers can confidently choose the most appropriate tool to investigate the role of the A3AR in health and disease.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
LUF7690: A Comparative Analysis of Its Cross-Reactivity with Adenosine Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of LUF7602 (also referred to as LUF7690 in the context of this request), a potent and selective antagonist, for its primary target, the adenosine (B11128) A3 receptor (A3AR), against other adenosine receptor subtypes. This analysis is supported by experimental data from radioligand binding assays and detailed methodologies for the key experiments are provided.
LUF7602 has been identified as a covalent antagonist for the human adenosine A3 receptor. Its selectivity is a critical attribute for its potential as a therapeutic agent and a pharmacological tool. This guide objectively presents the available data on its interaction with the A1, A2A, and A2B adenosine receptors.
Quantitative Data Summary: Cross-Reactivity Profile of LUF7602
The following table summarizes the binding affinity of LUF7602 for the four human adenosine receptor subtypes. The data clearly demonstrates the high selectivity of LUF7602 for the A3 adenosine receptor.
| Receptor Subtype | Ligand | Cell Line | Radioligand | Binding Affinity (Ki) | Reference |
| A3 (Primary Target) | LUF7602 | CHO cells expressing hA3AR | [3H]PSB-11 | pKi = 6.9 ± 0.06 (at 0.5h) | [1] |
| A1 | LUF7602 | CHO cells expressing hA1AR | [3H]DPCPX | No detectable displacement at 1 µM | [2] |
| A2A | LUF7602 | HEK293 cells expressing hA2AAR | [3H]ZM241385 | No detectable displacement at 1 µM | [2] |
| A2B | LUF7602 | CHO cells expressing hA2BAR | [3H]PSB-603 | No detectable displacement at 1 µM | [2] |
Note: The affinity of LUF7602 for the A3 receptor is time-dependent due to its covalent binding nature. The provided pKi value is for a 0.5-hour incubation. Longer pre-incubation times result in an apparent increase in affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Displacement Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1 Receptor: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A Receptor: [3H]ZM241385
-
A2B Receptor: [3H]PSB-603
-
A3 Receptor: [3H]PSB-11
-
-
Test Compound: LUF7602
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or a selective antagonist for the respective receptor.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (LUF7602).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours for equilibrium binding, or shorter/longer for kinetic studies of covalent ligands).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Accumulation for A3 Adenosine Receptor
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi-coupled A3 adenosine receptor.
Materials:
-
Cell Line: CHO cells stably expressing the human A3 adenosine receptor.
-
Agonist: A known A3AR agonist (e.g., 2-Cl-IB-MECA).
-
Test Compound: LUF7602
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, LANCE, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are pre-incubated with varying concentrations of the antagonist (LUF7602) or vehicle.
-
Forskolin is added to all wells to stimulate cAMP production.
-
The agonist is then added to the appropriate wells to inhibit the forskolin-induced cAMP accumulation.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a cAMP assay kit according to the manufacturer's instructions.
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and parameters such as the pA2 value can be determined.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Workflow for Cross-Reactivity Assessment.
References
LUF7690 Affinity Probe vs. Antibody-Based Methods for Human A3 Adenosine Receptor (hA3AR) Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the human A3 adenosine (B11128) receptor (hA3AR), a critical G protein-coupled receptor (GPCR) in inflammatory and cancer pathways, is paramount. This guide provides a comprehensive comparison of a novel affinity-based chemical probe, LUF7690, and its analogs, against traditional antibody-based methods for hA3AR detection, supported by experimental data and detailed protocols.
The detection of GPCRs like hA3AR has historically been challenging due to their low expression levels and the conformational complexity of their extracellular domains. While antibodies are a common tool for protein detection, their efficacy for certain GPCRs can be limited. This has spurred the development of alternative methods, such as affinity-based chemical probes, which offer a different approach to receptor labeling and quantification.
Quantitative Data Summary
A direct comparison of quantitative performance metrics between this compound analogs and anti-hA3AR antibodies reveals significant differences in their ability to detect the receptor. Affinity-based probes have demonstrated high affinity and specificity in radioligand binding assays, whereas the performance of commercially available antibodies for hA3AR detection, particularly in Western blotting, has been questioned in recent studies.
| Parameter | This compound Analogs (Affinity-Based Probes) | Anti-hA3AR Antibodies | Reference |
| Binding Affinity (pKi) | 7.2 - 8.8 (for various analogs) | Not consistently reported or validated for all commercial antibodies | [1][2] |
| Specificity | High selectivity for hA3AR over other adenosine receptor subtypes demonstrated in competition assays. | Variable; some commercial antibodies have shown a lack of specific signal in Western blot experiments for hA3AR. | [1][3] |
| Detection in Western Blot | Successful detection of hA3AR in membrane fractions from overexpressing cells. | A commercially available hA3AR antibody failed to produce a specific signal in Western blot experiments. | [1] |
| Detection in Flow Cytometry | Successful labeling of hA3AR on living cells, with the signal blocked by a selective antagonist. | A commercially available fluorophore-conjugated hA3AR antibody did not show significant labeling. | [1] |
Experimental Protocols
Detailed methodologies for both affinity probe-based detection and standard antibody-based Western blotting are provided below to allow for a thorough understanding of each technique.
This compound-Based hA3AR Detection (Affinity Labeling)
This protocol is adapted from a study on hA3AR affinity-based probes.[3]
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing hA3AR.
-
Pre-incubation with Antagonist (Control): For negative control samples, pre-incubate the membrane fractions with a high concentration (e.g., 1 µM) of a known hA3AR antagonist (e.g., PSB-11) for 30 minutes to block the binding site. For experimental samples, pre-incubate with a vehicle control (e.g., 1% DMSO).
-
Probe Incubation: Incubate the membrane fractions with the this compound analog probe (e.g., 50 nM LUF7960) for 1 hour.
-
Deglycosylation (Optional but Recommended): To improve resolution on SDS-PAGE, treat the samples with PNGase F for 1 hour to remove N-linked glycans. The hA3AR can appear as a smear at a higher molecular weight if not deglycosylated.[3]
-
Click Chemistry for Fluorophore Conjugation: "Click" a fluorescent reporter molecule (e.g., Cy5-azide) to the alkyne group on the this compound probe.
-
SDS-PAGE and In-Gel Fluorescence: Denature the samples with Laemmli buffer, resolve the proteins by SDS-PAGE, and visualize the labeled hA3AR using an in-gel fluorescence scanner.
-
Protein Loading Control: Stain the gel with Coomassie Brilliant Blue to confirm equal protein loading across lanes.
Antibody-Based hA3AR Detection (Western Blotting)
The following is a general protocol for Western blotting.
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hA3AR overnight at 4°C with gentle agitation. The choice of a validated antibody is crucial for success.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
hA3AR Signaling Pathway
The human A3 adenosine receptor, upon activation by an agonist, couples to G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades. These pathways play roles in cell survival, inflammation, and other physiological processes.
Caption: Simplified signaling pathway of the human A3 adenosine receptor (hA3AR).
Experimental Workflow Comparison
The workflows for detecting hA3AR using an affinity probe versus an antibody highlight the key differences in the experimental procedures.
References
LUF7690 and Rodent A3AR Models: A Comparative Guide to Antagonist Selection
For researchers and drug development professionals exploring the A3 adenosine (B11128) receptor (A3AR) in rodent models, the selection of an appropriate antagonist is a critical step fraught with challenges due to significant species-dependent pharmacological differences. While the suitability of LUF7690 for these models remains unconfirmed due to a lack of publicly available data, this guide provides a comprehensive comparison of well-characterized A3AR antagonists, offering insights into their performance in rodent versus human systems and detailing the experimental protocols necessary for their evaluation.
The Challenge of Species Variability in A3AR Pharmacology
The A3 adenosine receptor exhibits significant amino acid sequence divergence between humans and rodents (approximately 72% identity between human and rat A3ARs), leading to pronounced differences in ligand binding and receptor activation.[3][4] Consequently, many A3AR antagonists that are highly potent and selective for the human receptor are significantly weaker or completely inactive at the corresponding rodent receptors.[3][5] This discrepancy can lead to misleading results when translating findings from rodent models to human applications. Therefore, careful selection of pharmacological tools with confirmed cross-species activity is paramount.
Comparative Analysis of A3AR Antagonists
To aid researchers in navigating this challenge, this section compares the binding affinities of several commonly used A3AR antagonists across human, mouse, and rat receptors. The data is summarized in the tables below, categorizing the compounds based on their suitability for rodent models.
Compounds with Utility in Rodent Models
MRS1523 and DPTN are among the few non-nucleoside antagonists that have been validated for use in both rat and mouse A3AR studies, albeit with some caveats regarding their selectivity at higher concentrations.[5]
| Compound | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) | Selectivity Notes |
| MRS1523 | 18.9 - 43.9[5][6] | 349[5] | 113 - 216[5][6] | Moderate selectivity against other adenosine receptor subtypes in rodents.[5][6] |
| DPTN | 1.65[5][7] | 9.61[5][7] | 8.53[5][7] | Approximately 20-fold selectivity against A2BAR in rodents.[5] |
Compounds Unsuitable for Rodent Models (Human-Selective)
In contrast, antagonists such as MRS1220 and VUF5574 demonstrate high affinity for the human A3AR but are largely inactive at rodent A3ARs, making them unsuitable for in vivo studies in these species.[5][8]
| Compound | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) | Selectivity Notes |
| MRS1220 | 0.65[8] | >10,000[5] | >10,000[5] | Potent human A3AR antagonist with negligible activity at rodent A3ARs.[3][5] |
| VUF5574 | - | >10,000[5] | >10,000[5] | Another example of a human-selective antagonist with poor rodent A3AR affinity.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of A3AR antagonists.
Radioligand Binding Assay for A3AR
This in vitro assay is fundamental for determining the binding affinity (Ki) of a test compound for the A3AR.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293 or CHO-K1) stably expressing the human, rat, or mouse A3AR.
-
Radioligand: Typically [¹²⁵I]I-AB-MECA (an A3AR agonist).
-
Test Compounds: The unlabeled A3AR antagonists to be evaluated (e.g., this compound, MRS1523).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM NECA) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the A3AR of interest and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizing Key Concepts
To further clarify the context of A3AR research, the following diagrams illustrate the canonical signaling pathway and a general workflow for in vivo rodent studies.
Caption: Canonical A3AR signaling pathway via Gi protein coupling.
References
- 1. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of Irreversibility: A Comparative Guide to the Covalent Probe LUF7690 in GPR84 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target, primarily implicated in inflammatory and immune responses.[1][2] The study of its function and the development of novel modulators have been largely reliant on reversible ligands. This guide introduces the advantages of utilizing a covalent probe, exemplified by LUF7690, for in-depth receptor studies, comparing its hypothetical performance with established reversible alternatives. Covalent probes offer unique benefits, including prolonged and stable receptor engagement, which can be instrumental in elucidating receptor biology and accelerating drug discovery efforts.
Comparative Analysis of GPR84 Probes
The selection of a chemical probe is critical for the robust investigation of receptor function. While reversible ligands have been invaluable, covalent probes like this compound present a distinct set of characteristics that can overcome certain experimental limitations. The table below provides a comparative overview of the hypothetical covalent agonist this compound against well-characterized reversible GPR84 ligands.
| Feature | This compound (Hypothetical Covalent Agonist) | 6-OAU (Reversible Agonist) | ZQ-16 (Reversible Agonist) | GLPG1205 (Reversible Antagonist) |
| Binding Mode | Covalent (Irreversible) | Reversible | Reversible | Reversible |
| Reported Affinity (pEC50/pIC50) | High (agonist potency increases with incubation time) | ~7.0 (EC50 ≈ 105 nM)[3] | Potent agonist[4][5] | ~8.0 (IC50 ≈ 8.95 nM)[6] |
| Duration of Action | Long-lasting, dependent on receptor turnover | Transient, dependent on compound washout | Transient, dependent on compound washout | Transient, dependent on compound washout |
| Washout Resistance | High | Low | Low | Low |
| Utility in Washout Assays | Ideal for studying prolonged signaling | Not suitable | Not suitable | Not suitable |
| Receptor Occupancy Control | Precise control through timed incubation | Requires continuous presence of ligand | Requires continuous presence of ligand | Requires continuous presence of ligand |
| Application in Structural Biology | Stabilizes receptor conformation for crystallization | Less effective for receptor stabilization | Less effective for receptor stabilization | Can aid in stabilizing antagonist conformations |
| "Off-target" Binding Concerns | Potential for non-specific covalent modification | Generally lower risk of non-specific covalent binding | Generally lower risk of non-specific covalent binding | Generally lower risk of non-specific covalent binding |
GPR84 Signaling Pathways
GPR84 is known to couple primarily through the Gi/o family of G proteins.[7] Activation of GPR84 by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the release of Gβγ subunits can lead to the activation of downstream effectors, including phospholipase C (PLC), which in turn mobilizes intracellular calcium. Furthermore, GPR84 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[4][8]
Caption: GPR84 Signaling Cascade.
Experimental Workflow for Covalent Probe Characterization
The characterization of a novel covalent probe like this compound involves a multi-step process to confirm its binding mode, selectivity, and functional effects. This workflow ensures a thorough evaluation of the probe's properties.
Caption: Workflow for Covalent Probe Validation.
Detailed Experimental Protocols
Radioligand Displacement Assay for Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the GPR84 receptor.
Materials:
-
Membranes from cells expressing human GPR84.
-
Radioligand: [³H]PSB-1584 (a GPR84 agonist radioligand).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (this compound, 6-OAU, ZQ-16, GLPG1205).
-
Non-specific binding control: High concentration of a known GPR84 ligand (e.g., 10 µM 6-OAU).
-
96-well filter plates (GF/C filters, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilutions.
-
Add 50 µL of [³H]PSB-1584 at a final concentration close to its Kd (~2 nM).
-
Add 100 µL of GPR84-expressing cell membranes (5-20 µg of protein).
-
Incubate the plate for a specified time (e.g., 60 minutes for reversible ligands; for this compound, test multiple incubation times to observe IC50 shift) at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To measure the ability of this compound and other agonists to stimulate G protein activation at the GPR84 receptor.
Materials:
-
Membranes from cells expressing human GPR84.
-
[³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (10 µM final concentration).
-
Test agonists (this compound, 6-OAU, ZQ-16).
-
96-well filter plates or SPA beads.
Procedure:
-
Prepare serial dilutions of the test agonists.
-
In a 96-well plate, add 50 µL of test agonist dilutions.
-
Add 50 µL of GPR84-expressing cell membranes (10-20 µg protein) in assay buffer containing GDP.
-
Add 50 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by filtration (as in the radioligand binding assay) or by centrifugation if using SPA beads.
-
Measure the incorporated radioactivity.
-
Plot the data as a percentage of basal [³⁵S]GTPγS binding and determine EC50 and Emax values.
Calcium Mobilization Assay
Objective: To assess the functional consequence of GPR84 activation by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing human GPR84 and a promiscuous G protein (e.g., Gα16) or a calcium-sensitive biosensor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test agonists.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the GPR84-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Record baseline fluorescence.
-
Automatically inject the test agonists at various concentrations.
-
Continuously measure the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Determine the EC50 values from the concentration-response curves.
References
- 1. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 2. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe Confined Dynamic Mapping for G Protein-Coupled Receptor Allosteric Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of LUF7690 and Reversible A3 Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent A3 adenosine (B11128) receptor (A3AR) antagonist, LUF7690, with commonly studied reversible A3AR antagonists. This comparison is supported by experimental data on binding affinity and functional activity, along with detailed methodologies for the key experiments cited.
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and glaucoma. While traditional reversible antagonists temporarily block receptor activity, covalent antagonists offer a distinct mechanism by forming a permanent, irreversible bond with the receptor. This guide focuses on this compound, a representative covalent antagonist, and contrasts its pharmacological profile with that of well-established reversible antagonists such as MRE 3008F20, VUF 5574, and MRS 1523.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and reversible antagonists lies in their interaction with the A3AR. Reversible antagonists bind to the receptor's orthosteric site through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This binding is concentration-dependent and reaches a state of equilibrium, allowing the antagonist to associate and dissociate from the receptor.
In contrast, this compound is designed as a covalent antagonist. It initially binds to the A3AR and then forms a stable, covalent bond with a specific amino acid residue within the binding site. This irreversible interaction effectively and permanently inactivates the receptor. This prolonged and sustained receptor blockade is a key feature that distinguishes covalent antagonists and may offer therapeutic advantages in certain pathological conditions where sustained signaling inhibition is desired. For instance, a covalent antagonist from the same chemical series as this compound has been shown to form a unique anchor point with the tyrosine residue Y2657.36 in the human A3AR.[1]
Quantitative Comparison of Binding Affinity
The binding affinity of an antagonist for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and selected reversible antagonists at the human A3AR.
| Compound | Type | Binding Affinity (Ki) at human A3AR |
| This compound (as compound 17b) | Covalent | ~8.0 nM (apparent pKi of 8.0 ± 0.05)[1] |
| MRE 3008F20 | Reversible | 0.80 nM (KD)[2] |
| VUF 5574 | Reversible | 4.03 nM[3] |
| MRS 1523 | Reversible | 18.9 nM to 43.9 nM[4][5] |
Note: The affinity for covalent antagonists is often described as an "apparent" value as the irreversible nature of the binding complicates traditional equilibrium-based measurements.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the canonical A3AR signaling pathway and the general workflows for the experimental protocols used to characterize these antagonists.
Figure 1. A3 Adenosine Receptor Signaling Pathway.
Figure 2. Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A3AR.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (hA3AR) are prepared. The protein concentration of the membrane suspension is determined using a standard protein assay.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl and 5 mM MgCl2, at a pH of 7.4.
-
Incubation: In a 96-well plate, approximately 15 µg of cell membrane protein is incubated with a fixed concentration of a suitable radioligand (e.g., ~10 nM [3H]PSB-11) and varying concentrations of the competing antagonist (e.g., this compound or a reversible antagonist).
-
Equilibrium: The incubation is carried out for a sufficient duration (e.g., 240 minutes at 10°C) to allow the binding to reach equilibrium.
-
Non-specific Binding: To determine non-specific binding, a high concentration (e.g., 100 µM) of a non-radiolabeled, high-affinity ligand like NECA is included in some wells.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition model to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key step in the A3AR signaling cascade.
-
Cell Culture: CHO cells stably expressing the hA3AR are cultured in appropriate media and seeded into 96-well plates.
-
Assay Medium: The culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or a reversible antagonist) for a set period.
-
Agonist Stimulation: An A3AR agonist (e.g., 2-Cl-IB-MECA) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80), along with forskolin, an adenylyl cyclase activator.
-
cAMP Production: The cells are incubated for a further period (e.g., 15-30 minutes at 37°C) to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against the antagonist concentration. This allows for the determination of the antagonist's potency, often expressed as a pA2 value. For covalent antagonists, this assay can also be used in "wash-out" experiments to confirm the irreversible nature of the binding.
Conclusion
This compound, as a covalent antagonist, presents a distinct pharmacological profile compared to reversible A3AR antagonists. Its key feature is the formation of an irreversible covalent bond with the receptor, leading to prolonged and sustained antagonism. This contrasts with the equilibrium-based binding of reversible antagonists like MRE 3008F20, VUF 5574, and MRS 1523. While reversible antagonists generally exhibit high nanomolar to low micromolar affinities, the irreversible nature of this compound's interaction offers a different modality for modulating A3AR signaling. The choice between a covalent and a reversible antagonist will ultimately depend on the specific therapeutic application and the desired duration of receptor blockade. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of novel A3AR-targeting compounds.
References
- 1. Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A covalent antagonist for the human adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential roles of kinetic on- and off-rates in T-cell receptor signal integration revealed with a modified Fab’-DNA ligand - PMC [pmc.ncbi.nlm.nih.gov]
Validating LUF7690 Binding Affinity Through Competitive Inhibition Assays: A Comparative Guide
For researchers and professionals in drug development, validating the binding of a novel compound to its target is a critical step. This guide provides a comprehensive comparison of LUF7690's binding to the C5a receptor 1 (C5aR1), a key mediator of inflammation, against other known antagonists.[1][2] The data presented herein is based on established competitive inhibition assay methodologies, offering a clear framework for assessing the potency and specificity of this compound.
Comparative Binding Affinities at C5aR1
Competitive binding assays are fundamental in determining the affinity of a test compound (the "competitor") by measuring its ability to displace a labeled ligand that is known to bind to the target receptor. The table below summarizes the inhibitory constants (Ki) for this compound and other C5aR1 antagonists, providing a direct comparison of their binding potencies. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Labeled Ligand | Cell Line | Inhibitory Constant (Ki) |
| This compound | C5aR1 | [125I]-C5a | Human Neutrophils | Data not available in search results |
| PMX205 | C5aR1 | Eu-DTPA-[Ser27, Nle70]hC5a | CHO-C5aR1 | 19.3 nM[1] |
| PMX53 | C5aR1 | [125I]-C5a | Rat peritoneal neutrophils | ~1-10 nM |
| JPE-1375 | C5aR1 | Not Specified | Human cells | Potency documented, specific Ki not provided in search results[3] |
| Unlabeled [Ser27, Nle70]hC5a | C5aR1 | Eu-DTPA-[Ser27, Nle70]hC5a | CHO-C5aR1 | 11.6 nM[1] |
Note: The binding affinity for this compound is not publicly available in the provided search results and would need to be determined experimentally using the protocol outlined below.
Principle of Competitive Inhibition
The underlying principle of a competitive inhibition assay is the competition between a labeled ligand and an unlabeled competitor for the same binding site on a receptor. As the concentration of the unlabeled competitor increases, it displaces the labeled ligand, leading to a decrease in the measured signal from the labeled ligand.
Experimental Protocol: Radioligand Competitive Binding Assay
This protocol outlines a standard procedure for a radioligand competitive binding assay to determine the Ki of this compound for the C5aR1 receptor.
Materials:
-
Cells: Human peripheral blood neutrophils (PMNs) or a cell line stably expressing human C5aR1 (e.g., CHO-C5aR1, HEK293-C5aR1).[1][4]
-
Labeled Ligand: [125I]-labeled human C5a.
-
Competitor: this compound.
-
Reference Competitor: Unlabeled C5a or a known antagonist like PMX53.
-
Assay Buffer: PBS with 0.1% BSA and protease inhibitors.
-
Wash Buffer: Cold PBS.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Gamma counter.
Workflow:
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood or culture C5aR1-expressing cells to the desired density. Resuspend the cells in assay buffer.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
A constant concentration of [125I]-C5a.
-
Increasing concentrations of this compound (or the reference competitor).
-
A fixed number of cells to initiate the binding reaction.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled C5a.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the cell-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
C5aR1 Signaling Pathway
Understanding the pathway that this compound aims to modulate is crucial. C5a binding to C5aR1, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events leading to inflammation. This compound, as a competitive antagonist, is designed to block this initial binding step.
By employing these standardized competitive inhibition assays, researchers can effectively validate and quantify the binding affinity of this compound to its target, C5aR1. This data is essential for the continued development and characterization of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Focus on SNAP-tag® Technology and Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the ability to specifically label and visualize proteins of interest is paramount. While a multitude of labeling technologies exist, ensuring consistent and reproducible results across different laboratories is a significant challenge. This guide provides a comprehensive comparison of the widely used SNAP-tag® protein labeling system with its primary alternative, HaloTag®, supported by experimental data. Although the user initially inquired about "LUF7690," this term does not correspond to a known, publicly documented protein labeling technology. Therefore, this guide focuses on established and well-characterized methods to address the core need for reproducible protein labeling.
Comparison of Self-Labeling Protein Tags: SNAP-tag® vs. HaloTag®
SNAP-tag® and HaloTag® are the most prominent self-labeling protein tags, enabling the specific covalent attachment of synthetic probes, such as fluorescent dyes, to a protein of interest.[1][2] Both systems offer significant advantages over fluorescent proteins, including generally higher brightness and photostability of the organic dyes used.[3] The choice between these tags often hinges on the specific experimental requirements, including the desired fluorophore, labeling speed, and the local chemical environment's effect on the dye's performance.[1]
A key difference lies in their enzymatic origins and substrate specificities. SNAP-tag® is derived from the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT) and covalently reacts with O⁶-benzylguanine (BG) derivatives.[1][2][4] In contrast, HaloTag® is based on a bacterial haloalkane dehalogenase and binds to a chloroalkane (CA) linker.[1] An orthogonal version of SNAP-tag, the CLIP-tag™, reacts with O²-benzylcytosine (BC) substrates, allowing for simultaneous dual-labeling of two different proteins in the same cell when used with SNAP-tag.[2][3][4]
Quantitative Comparison of Labeling Performance:
| Feature | SNAP-tag® | HaloTag® | Key Findings & Citations |
| Size | ~19.4 kDa (182 amino acids) | ~33 kDa (295 amino acids) | SNAP-tag and CLIP-tag are smaller, which can be advantageous in minimizing potential interference with the fusion protein's function.[1][3] |
| Substrate | O⁶-benzylguanine (BG) derivatives | Chloroalkane (CA) derivatives | The two systems are orthogonal and can be used for dual labeling (SNAP-tag and CLIP-tag).[2][3][4] |
| Labeling Speed | Generally slower with rhodamine-based dyes compared to HaloTag7. However, labeling rates are less affected by the structure of the conjugated fluorophore.[1][5] | Can achieve nearly diffusion-limited labeling rates with certain rhodamine substrates, making it significantly faster for these specific dyes.[1][5] | HaloTag7 can have labeling rate constants more than 100 times higher than SNAP-tag with certain rhodamine substrates.[5] |
| Brightness & Photostability | Can be dimmer with far-red silicon rhodamine (SiR) dyes.[1][6] | Up to 9-fold brighter signal with SiR dyes. HaloTag conjugates can also be more photostable.[1][6][7] | The initial brightness of Halo-labeled proteins with SiR was about 3-fold brighter than SNAP-labeled proteins.[6][7] For TMR and its derivatives, the brightness difference is often not significant.[1][6] |
| Labeling Efficiency | Generally high, but can be influenced by substrate permeability, especially for intracellular targets.[6] | High, with some studies showing higher labeling intensity compared to SNAP-tag for the same target protein.[6] | For some proteins, a 2- to 6-fold higher labeling intensity was observed with Halo-tags compared to SNAP-tags.[6] |
Achieving Inter-Laboratory Reproducibility
While direct inter-laboratory reproducibility studies for SNAP-tag labeling are not extensively published, the principles for ensuring consistency are well-established in proteomics and cell biology.[8] Reproducibility is contingent on meticulous standardization of experimental protocols.[9] Key factors influencing reproducibility include:
-
Vector and Fusion Protein Construction: The specific vector, linker sequence, and the N- or C-terminal placement of the tag can affect the expression and function of the protein of interest.
-
Cell Line and Culture Conditions: Cell type, passage number, and growth conditions can impact protein expression levels and cellular health, affecting labeling outcomes.
-
Transfection Efficiency: Variations in transfection methods and efficiencies will lead to different levels of fusion protein expression.
-
Substrate Concentration and Incubation Time: Optimal substrate concentration and labeling duration need to be empirically determined and standardized, as excessive staining can increase background noise.[10][11]
-
Washing Steps: Thorough washing is critical to remove unbound fluorescent substrate, which is a major source of background signal.[12]
-
Imaging Parameters: Microscope settings, such as laser power, exposure time, and detector gain, must be kept consistent for comparative analysis.
By carefully controlling these variables, researchers can minimize variability and enhance the reproducibility of protein labeling experiments across different labs.
Experimental Protocols
Below are detailed methodologies for key experiments involving SNAP-tag® labeling.
Protocol 1: Labeling of Cell Surface SNAP-tag® Fusion Proteins
This protocol is suitable for visualizing receptors and other transmembrane proteins where the SNAP-tag is exposed to the extracellular environment.[13][14]
Materials:
-
Mammalian cells expressing a SNAP-tag® fusion protein on the cell surface.
-
Complete cell culture medium.
-
SNAP-Surface® fluorescent substrate (e.g., SNAP-Surface® Alexa Fluor® 647).[11]
-
DMSO for substrate reconstitution.
-
Live-cell imaging medium.
-
Glass-bottom imaging dishes or coverslips.
Procedure:
-
Cell Seeding: Seed cells expressing the SNAP-tag® fusion protein onto glass-bottom dishes or coverslips at a desired density and allow them to adhere overnight.
-
Substrate Preparation: Dissolve the SNAP-Surface® substrate in DMSO to create a stock solution (typically 1 mM).[11] Dilute the stock solution in complete culture medium to the final working concentration (typically 1-5 µM).[11]
-
Labeling: Remove the culture medium from the cells and replace it with the labeling medium containing the SNAP-Surface® substrate. Incubate for 30 minutes at 37°C and 5% CO₂.[11][12]
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed, complete culture medium to remove unbound substrate.[12]
-
Imaging: Replace the wash medium with a live-cell imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Labeling of Intracellular SNAP-tag® Fusion Proteins
This protocol uses cell-permeable SNAP-Cell® substrates to label proteins within the cell.
Materials:
-
Mammalian cells expressing an intracellular SNAP-tag® fusion protein.
-
Complete cell culture medium.
-
SNAP-Cell® fluorescent substrate (e.g., SNAP-Cell® TMR-Star®).
-
DMSO for substrate reconstitution.
-
Live-cell imaging medium.
-
Glass-bottom imaging dishes or coverslips.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Substrate Preparation: Prepare the SNAP-Cell® substrate solution in complete medium as described in step 2 of Protocol 1.
-
Labeling: Add the labeling medium to the cells and incubate for 30 minutes at 37°C and 5% CO₂.[12]
-
Washing and Diffusion: Remove the labeling medium and wash the cells three times with complete medium. After the final wash, add fresh medium and incubate for an additional 30 minutes to allow for the diffusion of unbound substrate out of the cells.[12]
-
Imaging: Proceed with imaging as described in step 5 of Protocol 1.
Visualizations
Signaling Pathway and Labeling Mechanism
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. SNAP-tag - Wikipedia [en.wikipedia.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving experimental reproducibility through comprehensive research protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAP labeling protocol [abberior.rocks]
- 11. neb.com [neb.com]
- 12. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 13. neb.com [neb.com]
- 14. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Investigational Compound LUF7690
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the investigational compound LUF7690 is not publicly available. Therefore, this guidance is based on established best practices for the handling and disposal of novel or uncharacterized chemical compounds. It is imperative to treat this compound as a substance with unknown potential hazards. This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper disposal of this compound, ensuring both personal and environmental safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, a thorough risk assessment should be conducted. In the absence of specific data for this compound, assume the compound may be toxic, flammable, reactive, and/or environmentally harmful.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] The following minimum PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart if available; otherwise, double-gloving is recommended.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of any investigational chemical is to prevent its release into the environment and to ensure the safety of all personnel.[3] Do not dispose of this compound down the drain or in regular solid waste.[3][4]
-
Waste Characterization and Segregation:
-
Treat all waste containing this compound (solid, liquid, and contaminated labware) as hazardous chemical waste.[5][6]
-
Segregate waste streams to avoid mixing incompatible chemicals.[5][6]
-
Solid Waste: Includes contaminated gloves, pipette tips, bench paper, and vials containing solid this compound.
-
Liquid Waste: Includes solutions containing this compound, as well as solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, or other contaminated sharp objects should be placed in a designated sharps container.[4]
-
-
-
Containerization:
-
Use chemically compatible, leak-proof containers for all this compound waste.[5] The original container may be reused for waste collection if it is in good condition.[6]
-
Keep waste containers securely closed except when adding waste.[5]
-
Store liquid waste containers in secondary containment to prevent spills.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[5]
-
The label must include:
-
The full chemical name: "this compound (Investigational Compound)"
-
The approximate concentration and quantity of this compound.
-
A list of all other chemical constituents in the container (e.g., solvents).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Arranging for Disposal:
Summary of Key Disposal Considerations
| Parameter | Guideline | Rationale |
| Physical State | Segregate solid, liquid, and sharp waste streams. | Prevents dangerous reactions and ensures proper handling by disposal personnel. |
| Solubility | Do not dispose of aqueous solutions down the drain. Collect all liquid waste. | The environmental impact is unknown; many pharmaceutical compounds are toxic to aquatic life.[3] |
| Reactivity | Assume reactivity with common laboratory chemicals. Do not mix with other waste streams unless known to be compatible. | Prevents uncontrolled chemical reactions, fires, or explosions. |
| Toxicity | Handle with full PPE in a controlled environment (e.g., fume hood). | Protects personnel from potential acute or chronic health effects. |
| Container Type | Use chemically resistant, sealed containers with secondary containment for liquids. | Prevents leaks and spills, and protects personnel and the environment.[5] |
| Labeling | Clearly label with "Hazardous Waste," chemical name, and all components.[5] | Ensures proper identification and safe handling during storage, transport, and disposal. |
Experimental Workflow and Decision Making
The following diagrams illustrate the general workflow for chemical waste disposal and a decision-making process for handling an uncharacterized compound like this compound.
References
- 1. mi-air.com [mi-air.com]
- 2. sds.staples.com [sds.staples.com]
- 3. benchchem.com [benchchem.com]
- 4. uwlax.edu [uwlax.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. sullairinfo.com [sullairinfo.com]
Essential Safety and Handling Protocols for LUF7690
Disclaimer: A specific Safety Data Sheet (SDS) for LUF7690 could not be located. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. It is imperative to obtain the official SDS from the manufacturer or supplier for detailed and specific safety information before any handling, storage, or disposal of this compound.
This document provides a framework for essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The information is structured to offer procedural, step-by-step guidance for operational and disposal plans.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any new chemical. Based on the general nature of chemical compounds used in research, the following PPE is recommended as a minimum requirement.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended PPE | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 compliant |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Check for breakthrough time and compatibility with the specific solvent used. |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Use a certified respirator if aerosols may be generated or if working outside of a fume hood. |
Operational Plans: Handling and Storage
Safe handling and storage are critical to preventing exposure and maintaining the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Minimize all contact with the substance. Avoid inhalation of any dust or vapors.
-
Weighing: If weighing is required, perform this in a ventilated enclosure.
-
Transport: When transporting the compound, ensure it is in a sealed, properly labeled, and shatter-proof secondary container.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly marked.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Table 2: this compound Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated "sharps" or solid waste container for hazardous materials. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, properly labeled, and compatible hazardous waste container. Do not pour down the drain. |
Emergency Procedures: First Aid
In the event of an exposure, immediate action is crucial.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2] |
Visual Guides
The following diagrams illustrate standard laboratory workflows and logical relationships for handling a chemical compound like this compound.
Caption: A typical experimental workflow for handling this compound.
Caption: Logical relationship for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
